molecular formula C7H12ClNO2 B1377550 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl CAS No. 1628783-92-5

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl

Número de catálogo: B1377550
Número CAS: 1628783-92-5
Peso molecular: 177.63 g/mol
Clave InChI: CMKFQJXXRCVMPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFQJXXRCVMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628783-92-5
Record name 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-Azabicyclo[3.1.1]heptane-1-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar aromatic rings to saturated, three-dimensional bioisosteres—the "Escape from Flatland"—is a critical strategy for improving solubility, metabolic stability, and target specificity. The 3-azabicyclo[3.1.1]heptane scaffold (a bridged piperidine analog) has emerged as a high-value bioisostere for pyridine and piperidine rings.[1]

However, the synthesis of these strained bicyclic systems often yields isomeric mixtures (e.g., [3.2.0] fused systems or [2.2.1] bridged isomers). Consequently, the rigorous structural elucidation of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid HCl is not merely a box-checking exercise but a critical quality gate. This guide outlines a self-validating analytical workflow to confirm the bridge size (3.1.1) , the regiochemistry of the carboxylic acid (C1-bridgehead) , and the salt stoichiometry .

Structural Architecture & Synthetic Context

Before analyzing spectra, one must understand the molecule's topology and potential impurities.

The Scaffold Topology

The 3-azabicyclo[3.1.1]heptane core consists of a cyclobutane ring bridged by a methylene group and an amine.

  • Bridgehead Carbons (C1, C5): The pivotal positions connecting the bridge.

  • The Bridge (C6): The unique 1-carbon bridge.

  • The Amine Handle (N3): Flanked by two methylene groups (C2, C4).

Synthetic Origin & Impurity Profile

Synthesis typically proceeds via the cyclization of 1,3-substituted cyclobutanes (e.g., derived from Strecker reactions of 3-oxocyclobutanecarboxylates) [1].[1]

  • Primary Risk: Isomerization to the thermodynamically distinct 3-azabicyclo[3.2.0]heptane (fused system) or 2-azabicyclo[2.2.1]heptane systems.

  • Stereochemistry: The [3.1.1] system possesses a rigid "pucker." Substituents at the bridgehead (C1) impose C2 symmetry (or a plane of symmetry), which is the primary diagnostic tool in NMR.

G Start Synthetic Mixture Target Target: [3.1.1] Core (Bridgehead COOH) Start->Target Cyclization Impurity1 Impurity A: [3.2.0] Fused Isomer Start->Impurity1 Side Reaction Impurity2 Impurity B: Regioisomer (6-COOH) Start->Impurity2 Wrong Isomer

Figure 1: Synthetic divergence requiring rigorous structural confirmation.

Analytical Strategy: The Elucidation Core

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out oxidation/reduction byproducts.

  • Method: ESI+ (Electrospray Ionization) in Methanol/Water.

  • Expected Result:

    
     peak at m/z ~142.086 (for Free Base 
    
    
    
    ).
  • Diagnostic: The presence of the HCl salt is confirmed by the presence of a chloride adduct

    
     in negative mode or by elemental analysis (Cl titration).
    
NMR Spectroscopy: The "Smoking Gun"

This is the primary method for distinguishing the [3.1.1] bridge from [3.2.0] or [2.2.1] isomers.

A. Symmetry Analysis (1H & 13C NMR)

If the carboxylic acid is at position C1 (Bridgehead) , the molecule possesses a plane of symmetry passing through C6, the N-atom, and the C1-C5 axis (functionally).

  • Consequence: Protons at C2 are chemically equivalent to protons at C4.

  • Differentiation:

    • Target (1-COOH): Simplified spectrum due to symmetry. C2 and C4 appear as identical signals (integrating to 4H total).

    • Isomer (2-COOH): Loss of symmetry. C2 and C4 are distinct.

    • Isomer (6-COOH): Maintains symmetry, but chemical shifts of the bridgehead (C1/C5) differ significantly.

B. Diagnostic Signals (Representative Data)

Note: Shifts are representative of the scaffold in


 or 

[2].
PositionCarbon Type1H Signal Characteristics13C Signal CharacteristicsDiagnostic Logic
C1 QuaternaryN/A (Substituted with COOH)~45-55 ppm (Quaternary)HMBC Target: Correlations from C2/C4 and C6 confirm position.
C2, C4

(Amine adj.)
~3.4 - 3.8 ppm (Multiplets)~48-52 ppmSymmetry: If C2 and C4 are equivalent, the COOH must be on the symmetry axis (C1 or C6).
C5 CH (Bridgehead)~2.6 - 3.0 ppm (Broad)~30-35 ppmDistinct from C1. Shows coupling to C6 and C4.
C6

(Bridge)
~1.8 - 2.4 ppm (Distinct d/t)~30-40 ppmKey Feature: Often appears as a distinct pattern due to rigid bridge geometry.
COOH CarbonylExchangeable (not seen in D2O)~170-175 ppmConfirms acid functionality.
C. 2D NMR Connectivity (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive test for Regiochemistry.

  • The Test: Look for long-range coupling (

    
    ) to the Carbonyl Carbon (C=O).
    
  • If COOH is at C1: You will see correlations from the C2/C4 methylene protons (3 bonds away) and the C6 methylene protons (3 bonds away).

  • If COOH is at C6: You would see correlations from C1/C5 bridgehead protons (2 bonds away).

NMR_Logic cluster_0 HMBC Connectivity Logic COOH Carbonyl Carbon (~175 ppm) C1 C1 Quaternary (Bridgehead) C2_4 C2/C4 Protons (Amine Alpha) C2_4->COOH 3-Bond coupling (Definitive) C2_4->C1 2-Bond coupling C6 C6 Protons (Bridge) C6->COOH 3-Bond coupling C6->C1 2-Bond coupling

Figure 2: HMBC correlations required to confirm C1 substitution.

Vibrational Spectroscopy (IR)
  • Purpose: Confirm the Hydrochloride Salt form.

  • Key Bands:

    • Broad Band (2400–3000 cm⁻¹): Characteristic of ammonium salt (

      
      ) stretching.
      
    • Strong Peak (~1700-1730 cm⁻¹): C=O stretch of the carboxylic acid.

    • Absence: Absence of sharp free amine bands >3300 cm⁻¹.

Experimental Protocol: Validation Workflow

This protocol is designed for self-validation. If Step 2 fails, do not proceed to Step 3.

Step 1: Sample Preparation
  • Isolate ~15 mg of the white solid.

  • Dissolve in 0.6 mL D₂O (Deuterium Oxide).

    • Why D₂O? It exchanges the acidic proton and ammonium protons, simplifying the spectrum to the carbon skeleton only.

    • Internal Standard: Add a trace of maleic acid or TSP (trimethylsilylpropanoic acid) for quantitative purity assessment.

Step 2: 1H NMR Screening (The "Symmetry Gate")

Acquire a standard 1H spectrum (16 scans min).

  • Pass Criteria:

    • Observe exactly 3 distinct aliphatic proton environments (excluding solvent):

      • Amine methylenes (4H, equivalent).

      • Bridgehead methine (1H, C5).

      • Bridge methylene (2H, C6).

  • Fail Criteria: If you see >4 distinct aliphatic multiplets, the symmetry is broken (indicates [3.2.0] isomer or regioisomer).

Step 3: 2D Structural Confirmation

Run HSQC (to assign carbons to protons) followed by HMBC .

  • Identify the Carbonyl carbon (~175 ppm).

  • Verify the "W-coupling" or long-range correlation from the Amine Methylene protons (C2/C4) to the Carbonyl.

  • Confirmation: This proves the Carbonyl is attached to the bridgehead (C1).

Step 4: Chloride Content (Titration)

Dissolve 50 mg in water. Titrate with 0.1N AgNO₃ using potassium chromate indicator (Mohr’s method) or potentiometric titration.

  • Target: 1.0 eq of Chloride per mole of amine.

References

  • Dibchak, D., et al. (2023).[1][2][3] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[4] [Link]

  • Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[1] (Context on [3.1.1] spectral features). [Link]

  • Levterov, V. V., et al. (2018). "Synthesis of 3-azabicyclo[3.1.1]heptanes." Enamine Ltd / ChemRxiv.[3] (Detailed synthetic routes for 1-substituted derivatives). [Link]

  • PubChem Compound Summary. "3-Azabicyclo[3.1.1]heptane." National Center for Biotechnology Information. [Link]

Sources

Biological Activity of 3-Azabicyclo[3.1.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols for 3-azabicyclo[3.1.1]heptane analogs. This guide focuses on its application as a high-value saturated bioisostere.

A Technical Guide to Saturated Bioisosteres in Drug Discovery

Executive Summary: The "Escape from Flatland"

The 3-azabicyclo[3.1.1]heptane scaffold represents a critical advancement in medicinal chemistry, serving as a conformationally restricted, saturated bioisostere for pyridine , piperidine , and meta-substituted benzenes .[1] Unlike traditional flat aromatic rings, this bridged bicyclic amine introduces three-dimensionality (increased fraction of sp³ carbons, or Fsp³) without significantly altering the exit vectors of substituents.

Key Technical Value:

  • Solubility Enhancement: Disrupts crystal lattice packing, significantly improving aqueous solubility.[1]

  • Metabolic Stability: Reduces susceptibility to oxidative metabolism typical of electron-rich aromatic rings.

  • Vector Fidelity: Maintains the ~120° bond angle relationship of meta-substituted aromatics, ensuring ligand-receptor binding fidelity.

Structural Pharmacology & SAR Logic[1]

The Meta-Benzene Mimic

The biological utility of 3-azabicyclo[3.1.1]heptane stems from its geometric congruence with meta-substituted benzene and pyridine rings. X-ray crystallographic analysis confirms that the distance between the bridgehead carbons (C1 and C5) and the nitrogen (N3) mimics the spatial arrangement of the 1,3-positions in an aromatic ring, but with a distinct "pucker" that alters physicochemical properties.

SAR Decision Flow

The following diagram illustrates the decision logic for deploying this scaffold to optimize a lead compound.

SAR_Logic Lead Lead Compound (Aromatic Core) Problem Liability Identified: Low Solubility / High Clearance Lead->Problem ADME Profiling Strategy Strategy: Saturated Bioisosterism Problem->Strategy Escape Flatland Scaffold Select Scaffold: 3-azabicyclo[3.1.1]heptane Strategy->Scaffold Meta-Vector Match Result Outcome: >10x Solubility Retained Potency Scaffold->Result Synthesis & Testing

Figure 1: SAR Decision Tree for replacing aromatic rings with bridged bicyclic systems.

Case Studies & Biological Data[1][3][4][5][6][7][8]

Case Study: Rupatadine Analog (Antihistamine)

Rupatadine is a dual histamine H1 and PAF receptor antagonist containing a pyridine ring. Replacing this pyridine with the 3-azabicyclo[3.1.1]heptane core yielded Compound 48 , demonstrating a dramatic improvement in physicochemical properties while maintaining structural integrity.

Table 1: Comparative Physicochemical Data (Rupatadine vs. [3.1.1] Analog)

PropertyRupatadine (Parent)Compound 48 (Analog)Fold Change / Delta
Core Structure Pyridine (Aromatic)3-azabicyclo[3.1.1]heptaneN/A
Aqueous Solubility 29 µM365 µM >12x Increase
Lipophilicity (LogD) > 4.53.8 Improved (Lower)
Metabolic Stability ModerateHighEnhanced

Data Source: Mykhailiuk et al., Angew.[1][2][3][4] Chem. Int. Ed. 2023.[1][5][2][3][4][6][7]

Therapeutic Application: Thalidomide Analogs (PROTACs)

The scaffold has been successfully incorporated into Thalidomide derivatives.[8][9] The 3-azabicyclo[3.1.1]heptane moiety serves as a rigid linker in Proteolysis-Targeting Chimeras (PROTACs), connecting the Cereblon E3 ligase ligand to a target protein binder.

  • Mechanism: The rigid bicyclic structure reduces the entropic penalty of binding compared to flexible linear alkyl chains.

  • Synthesis Utility: The scaffold allows for the creation of "bicyclic imide" building blocks, essential for constructing novel immunomodulatory drugs (IMiDs).

Experimental Protocols

Multigram Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

Causality: This route is preferred over the photochemical [2+2] cycloaddition due to scalability and the avoidance of specialized UV equipment. It utilizes a diastereoselective Strecker reaction.[1][10][8][9]

Workflow Diagram:

Synthesis_Workflow Step1 Start: 3-oxocyclobutane carboxylate Step2 Strecker Reaction (KCN, Amine) Step1->Step2 Diastereoselective Step3 Cyclization (Intramolecular Imide) Step2->Step3 Base (t-BuOK) Step4 Reduction (LiAlH4) Step3->Step4 Exhaustive Red. Step5 Product: 3-azabicyclo[3.1.1] heptane Step4->Step5 Isolation

Figure 2: Scalable synthetic route for 3-azabicyclo[3.1.1]heptane building blocks.

Detailed Protocol:

  • Strecker Reaction:

    • React methyl 3-oxocyclobutanecarboxylate with an amine (e.g., benzylamine) and potassium cyanide (KCN) in a biphasic system (Water/Ether) to form the amino-nitrile intermediate.

    • Control Point: Maintain temperature <10°C to prevent polymerization of the cyclobutanone.

  • Imide Formation (Cyclization):

    • Treat the intermediate with potassium tert-butoxide (t-BuOK) in THF. This promotes intramolecular attack of the nitrile by the ester, forming the bicyclic imide (2,4-dione).

    • Validation: Monitor disappearance of the nitrile peak (~2200 cm⁻¹) via IR spectroscopy.

  • Reduction:

    • Dissolve the bicyclic imide in anhydrous THF.

    • Add Lithium Aluminum Hydride (LiAlH4) slowly under Argon atmosphere (exothermic reaction). Reflux for 12 hours to ensure complete reduction of both carbonyls to methylenes.

    • Workup: Quench with Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts as granular solids for easy filtration.[1]

  • Purification:

    • The resulting amine is often volatile. Isolate as the hydrochloride salt by bubbling HCl gas through an ethereal solution.

Physicochemical Assay: Kinetic Solubility

Causality: To validate the "bioisostere" hypothesis, solubility must be measured kinetically to mimic biological dissolution.[1]

  • Preparation: Prepare a 10 mM stock solution of the test compound (e.g., the [3.1.1] analog) in DMSO.

  • Dilution: Spike the stock into phosphate-buffered saline (PBS, pH 7.4) to a target concentration of 500 µM. Final DMSO concentration should be <1%.[1]

  • Incubation: Shake at room temperature for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved particulates.[1]

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS.

    • Calculation: Solubility (µM) = (Peak Area_filtrate / Peak Area_standard) × Standard Conc.

References

  • Dibchak, D., et al. (2023).[1][2][3][4] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Lysenko, V., et al. (2024).[1][8] Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2023).[1][3][4][8] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Enamine/Mykhailiuk Chem. Link[2]

  • DrugCentral. (2023). Rupatadine: Drug Summary and Pharmacological Data. DrugCentral Online. Link

Sources

The 3-Azabicyclo[3.1.1]heptane Scaffold: A Technical Guide to High-Fidelity Meta-Arene Bioisosterism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar aromatic rings to saturated, three-dimensional (3D) bioisosteres is a dominant paradigm in modern drug discovery—often termed "escaping flatland." While bicyclo[1.1.1]pentane (BCP) has been established as the gold standard for para-phenyl replacement, the 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) scaffold has recently emerged as the definitive saturated isostere for meta-substituted pyridines and benzenes .

This guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of 3-aza-BCHep.[1] It provides actionable protocols for researchers seeking to improve the physicochemical profile (solubility, lipophilicity, metabolic stability) of lead compounds without compromising target engagement.

Part 1: Structural & Physicochemical Profiling

The Geometric Imperative

The primary utility of the 3-azabicyclo[3.1.1]heptane core lies in its ability to mimic the exit vectors of meta-disubstituted arenes. Unlike flexible piperidines or linear BCPs, the 3-aza-BCHep scaffold offers a rigid bridged architecture that locks substituents into a specific angular relationship.

Featuremeta-Substituted Pyridine3-Azabicyclo[3.1.1]heptane
Exit Vector Angle ~120°119° – 120°
C–C Distance (Substituents) ~5.0 Å4.8 – 5.0 Å
Hybridization sp² (Planar)sp³ (3D, Bridged)
Chirality AchiralAchiral (Meso plane)

Key Insight: The nitrogen atom at position 3 allows for facile derivatization or use as a hydrogen bond acceptor, mimicking the pyridine nitrogen, while the bridgehead carbons (positions 1 and 5) serve as the attachment points for the "meta" substituents.

Physicochemical Impact

Replacing a planar aromatic ring with 3-aza-BCHep typically yields the following ADME shifts:

  • Solubility: Significant increase (often >10-fold) due to the disruption of planar π-stacking and increased fraction of sp³ carbons (Fsp³).

  • Lipophilicity (logD): Reduction in logD, improving the unbound fraction (

    
    ).
    
  • Metabolic Stability: Variable.[2] While sp³ carbons can introduce new metabolic soft spots, the steric bulk of the bridged system often hinders cytochrome P450 access compared to open-chain analogs.

Part 2: Synthetic Architectures

The synthesis of 3-azabicyclo[3.1.1]heptanes has historically been challenging.[1] However, two modern methodologies have democratized access to this scaffold: the Spiro-Oxetane Rearrangement and the Bicyclobutane (BCB) Insertion .

Pathway A: The Spiro-Oxetane Rearrangement (Mykhailiuk Route)

This is currently the most robust method for generating the core, particularly for 1,5-disubstituted analogs. It exploits the ring strain of a spiro-oxetane precursor.

Mechanism:

  • Precursor Assembly: A spirocyclic oxetanyl nitrile is formed (often via cyclization of a cyclobutane derivative).

  • Reductive Rearrangement: Treatment with Lithium Aluminum Hydride (LiAlH₄) reduces the nitrile to an amine.

  • Cascade Cyclization: The intermediate amine attacks the oxetane ring (intramolecular ring-opening), followed by a skeletal rearrangement to form the bridged [3.1.1] system.

Pathway B: Silver-Catalyzed BCB Insertion

A modular approach utilizing bicyclo[1.1.0]butanes (BCBs), which are highly strained electrophiles.

Mechanism:

  • Reaction: [1.1.1]Propellane or BCB derivatives react with isocyanides or nitrones.

  • Catalyst: Ag(I) salts promote a formal [3+3] cycloaddition sequence.

  • Utility: Best for accessing polysubstituted cores or introducing heteroatoms in specific bridge positions.

Part 3: Visualization of Logic & Workflow

The following diagram illustrates the geometric bioisosterism and the primary synthetic workflow via the spiro-oxetane route.

G cluster_0 Bioisosteric Design cluster_1 Synthesis: Spiro-Oxetane Route MetaPyridine meta-Pyridine (Planar, sp2) AzaBCHep 3-Aza-BCHep (Bridged, sp3) MetaPyridine->AzaBCHep Vector Match (~120°) OxetanylNitrile Spiro-Oxetanyl Nitrile LiAlH4 LiAlH4 Reduction OxetanylNitrile->LiAlH4 AminoInt Amino-Alcohol Intermediate AminoInt->AzaBCHep Rearrangement (Cascade) LiAlH4->AminoInt Nitrile -> Amine

Caption: Logical flow from bioisosteric concept to synthetic realization via the reductive rearrangement of spiro-oxetanyl nitriles.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Azabicyclo[3.1.1]heptane via Spiro-Oxetane Rearrangement

Based on methodologies developed by Enamine (Mykhailiuk et al.).[1]

Objective: Preparation of 1,5-disubstituted 3-azabicyclo[3.1.1]heptane.

Materials:

  • Spiro[cyclobutane-1,3'-oxetan]-3-carbonitrile derivative (1.0 equiv)

  • LiAlH₄ (2.0 - 4.0 equiv, pellets or solution)

  • Anhydrous THF or Et₂O

  • Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet. Charge with anhydrous THF.

  • Activation: Cool the THF to 0°C. Carefully add LiAlH₄ (pellets preferred for controlled release) portion-wise. Stir for 15 minutes.

  • Addition: Dissolve the spiro-oxetanyl nitrile in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–12 hours. Note: The rearrangement is thermally driven; monitor by LC-MS for the disappearance of the intermediate amino-alcohol.

  • Quench (Fieser Method): Cool to 0°C. Dilute with Et₂O. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the grams of LiAlH₄ used.
  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude amine is often pure enough for the next step. If necessary, purify via column chromatography (DCM/MeOH/NH₃) or convert to the HCl salt for crystallization.

Critical Control Point: The quality of the LiAlH₄ is crucial. Old or hydrolyzed reagent may reduce the nitrile but fail to drive the rearrangement, stalling at the amino-alcohol stage.

Part 5: Medicinal Chemistry Case Study

Rupatadine Analog (Pyridine Replacement)

Context: Rupatadine is an antihistamine containing a pyridine ring.[3][4] Modification: Replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane core.

Outcomes:

  • Solubility: Increased from 29 µM (Rupatadine) to 365 µM (Saturated Analog).

  • Lipophilicity: LogD dropped from >4.5 to 3.8 .[4]

  • Activity: The analog maintained high affinity for the H1 receptor, validating the vector fidelity of the scaffold.

References

  • Dibchak, D., et al. (2023).[5][6] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. [Link][7]

  • Denisenko, A. V., et al. (2010). "3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry."[8] Organic Letters. [Link][8]

  • Frank, N., et al. (2022).[5] "Synthesis of bicyclo[3.1.1]heptanes as saturated bioisosteres of meta-substituted benzenes." Nature. [Link]

  • Levterov, V. V., et al. (2024). "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry. [Link][9][10]

  • Cioffi, C. L., et al. (2017). "Synthesis and evaluation of 3-azabicyclo[3.1.1]heptane derivatives." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives for Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Large-scale (multigram) synthesis, causality of reaction conditions, and structural validation.

Scientific Rationale: Escaping "Flatland"

The over-reliance on planar,


-hybridized aromatic rings (such as benzenes, pyridines, and piperidines) frequently leads to drug candidates with poor solubility, high lipophilicity, and suboptimal metabolic stability—often violating the "Rule of Five"[1]. To circumvent these attrition risks, the incorporation of 

-enriched saturated bioisosteres has become a cornerstone of modern drug design[2].

The 3-azabicyclo[3.1.1]heptane scaffold has recently emerged as a highly effective saturated bioisostere for meta-substituted pyridines and piperidines[3]. Crystallographic analysis confirms that the internal C–C distance between substituted positions (


 Å) and the exit vector angle (

) perfectly mimic the geometry of a meta-substituted pyridine ring[4],[5].

When applied to the antihistamine drug Rupatadine, replacing the core pyridine ring with a 3-azabicyclo[3.1.1]heptane unit resulted in profound physicochemical improvements[6],[7].

Bioisostere A Planar Aromatic Ring (e.g., Pyridine) B Saturated Bioisostere 3-Azabicyclo[3.1.1]heptane A->B Escape Flatland (C(sp3) enrichment) C Improved Solubility (12-fold increase) B->C D Reduced Lipophilicity (8-fold decrease) B->D E Metabolic Stability (11-fold increase) B->E

Fig 1. Physicochemical property improvements via 3-azabicyclo[3.1.1]heptane bioisosteric replacement.

Table 1: Physicochemical Impact of Bioisosteric Replacement (Rupatadine Model)
ParameterPyridine Core (Rupatadine)3-Azabicyclo[3.1.1]heptane CoreFold Improvement
Aqueous Solubility BaselineSignificantly Enhanced12x Increase
Lipophilicity (LogP) HighLowered8x Decrease
Metabolic Stability BaselineHighly Resistant to Oxidation11x Increase

Data derived from Dibchak et al., 2023[8],[6].

Strategic Approaches to the Bicyclic Core

Historically, accessing bridged bicyclic heteroaromatics on a large scale has been synthetic bottleneck. Two primary scalable routes have recently been validated:

  • Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles: Developed by Mykhailiuk and co-workers, this route relies on the fortuitous isomerization of a primary amine intermediate during the reduction of spirocyclic oxetanyl nitriles, yielding the 3-azabicyclo[3.1.1]heptane core[8],[9].

  • Intramolecular Imide Formation: Developed by Grygorenko and co-workers, this highly scalable route utilizes a diastereoselective Strecker reaction followed by a base-mediated intramolecular cyclization of a 1,3-functionalized cyclobutane[3],[10].

Because the Intramolecular Imide Formation route has been explicitly validated for multigram scale-up (yielding up to 366 g of intermediates and 30 g of final product)[3], it is the focus of the detailed protocol below.

Synthesis Step1 1. Strecker Reaction Methyl 3-oxocyclobutane-3-carboxylate (Kilogram Scale) Step2 2. Partial Hydrolysis (H2SO4 / CF3COOH) Yields Amide Intermediate Step1->Step2 Diastereoselective Functionalization Step3 3. Base-Mediated Cyclization (t-BuOK) Intramolecular Imide Formation Step2->Step3 Nitrile to Amide (Quantitative) Step4 4. Catalytic Debenzylation (Pd/C, H2) Yields Free Amine Step3->Step4 Bicyclic Core Assembly Product 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione (Multigram Scale, up to 30g) Step4->Product Deprotection

Fig 2. Multigram synthetic workflow for 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.

Multigram Protocol: Intramolecular Imide Formation

This protocol describes the synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione , a highly versatile building block used in the synthesis of PROTACs (e.g., bridged Thalidomide analogs) and medicinal chemistry libraries[3].

Phase 1: Diastereoselective Strecker Reaction

Objective: Mount the required functional groups onto the cyclobutane ring with the correct stereochemistry.

  • Causality: The commercially available methyl 3-oxocyclobutane-3-carboxylate must be functionalized at the 1,3-positions. The Strecker reaction using benzylamine and a cyanide source installs an amino-nitrile motif. The stereocontrol here is critical; only the correct diastereomer will allow the spatial proximity required for the subsequent bicyclic bridging[3],[10].

  • Self-Validation Check: Confirm the diastereomeric ratio via

    
    H NMR. The cis-relationship between the newly formed nitrile and the ester group is mandatory for downstream cyclization.
    
Phase 2: Selective Partial Hydrolysis

Objective: Convert the nitrile group to a primary amide without hydrolyzing the ester.

  • Procedure: Dissolve the Strecker product in trifluoroacetic acid (CF

    
    COOH). Slowly add concentrated sulfuric acid (H
    
    
    
    SO
    
    
    ) while maintaining the temperature below 20 °C.
  • Causality: Complete hydrolysis to a carboxylic acid would poison the subsequent base-mediated cyclization. The combination of H

    
    SO
    
    
    
    in CF
    
    
    COOH acts as a highly tunable acidic medium that selectively stops at the amide stage in nearly quantitative yield, leaving the methyl ester entirely intact[3].
  • Self-Validation Check: IR spectroscopy should show the disappearance of the sharp

    
     stretch (~2250 cm
    
    
    
    ) and the appearance of primary amide N-H stretches (~3350 and 3180 cm
    
    
    ).
Phase 3: Base-Mediated Bicyclic Imide Cyclization

Objective: Assemble the 3-azabicyclo[3.1.1]heptane core.

  • Procedure: Dissolve the amide intermediate in anhydrous THF. Introduce potassium tert-butoxide (t-BuOK) at 0 °C, then allow the reaction to warm to room temperature.

  • Causality: t-BuOK is specifically chosen because it is a strong, non-nucleophilic base. It selectively deprotonates the primary amide nitrogen. The resulting nucleophilic nitrogen attacks the spatially adjacent methyl ester, expelling methanol and forming the bridged imide[3],[10].

  • Self-Validation Check: LC-MS analysis of the crude mixture should indicate the loss of methanol (M - 32 Da) and the formation of the bicyclic mass.

Phase 4: Catalytic Debenzylation

Objective: Remove the benzyl protecting group to yield the free amine.

  • Procedure: Dissolve the cyclized product in methanol. Add 10% w/w Palladium on Carbon (Pd/C). Evacuate the vessel and backfill with H

    
     gas (balloon pressure). Stir intensively at 45 °C for 24 hours[3].
    
  • Causality: The benzyl group, originally installed during the Strecker reaction to prevent unwanted side reactions of the amine, must be removed to free the primary amine for downstream coupling (e.g., attaching target-binding ligands for PROTAC synthesis). Pd/C under mild H

    
     pressure selectively cleaves the C-N benzyl bond without reducing the imide carbonyls[3].
    
  • Self-Validation Check: Filter through Celite to remove the catalyst. The isolated product should present as a free amine hydrochloride salt (if acidified with HCl in dioxane) with a purity of >95% by NMR.

Table 2: Scale-Up Metrics for the Grygorenko Route
Synthetic StepStarting Material ScaleYieldKey Quality Control Metric
Strecker Reaction Kilogram~80%Diastereomeric purity (

H NMR)
Partial Hydrolysis Up to 366 gQuantitativeAbsence of

stretch (IR)
Imide Cyclization ~100 g84%Loss of ester -OCH

signal (

H NMR)
Debenzylation 50 g>90% (up to 30g final)Complete consumption of starting material (LC-MS)

Data derived from Lysenko et al., 2024[3].

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (2024). "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv / European Journal of Organic Chemistry. URL:[Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. URL:[Link]

  • Levterov, V. V., et al. (2023). "Group meeting Enamine unlayered: 3-azabicyclo[3.1.1]heptane." Princeton University MacMillan Group. URL:[Link]

Sources

Application Note: Derivatization of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid (and its derivatives) in drug discovery, specifically for peptidomimetic design and pharmacokinetic profiling.

Introduction & Structural Analysis[1][2][3][4]

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid represents a high-value conformationally restricted amino acid (CRAA) . Structurally, it serves as a bridged surrogate for proline or pipecolic acid. Its incorporation into bioactive peptides or small molecules restricts bond rotation, potentially locking the ligand into a bioactive conformation and improving metabolic stability against proteases.

Chemical Challenges for Derivatization

To successfully utilize this scaffold in bioassays, researchers must overcome two distinct chemical challenges defined by its geometry:

  • The Bridgehead Carboxyl (C1): The carboxylic acid is located at a bridgehead carbon. This position is sterically congested . Standard coupling reagents (e.g., EDC/NHS) often fail to generate sufficient active ester concentrations, leading to low yields or racemization of the partner amino acid.

  • The Secondary Amine (N3): The amine is part of a rigid bicycle. While nucleophilic, it is less accessible than linear secondary amines. Derivatization here requires high-efficiency electrophiles (e.g., Sulfonyl chlorides, NHS-esters).

Protocol Module A: N-Terminal Fluorescent Labeling

Purpose: To create a fluorescent probe for binding affinity assays (FRET, FP) or cellular localization studies. Target: Secondary Amine (N3). Recommended Label: Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride).

  • Why Dansyl? Unlike FITC, Dansyl chloride forms a stable sulfonamide bond that is highly resistant to hydrolysis, essential for intracellular assays. It reacts efficiently with secondary amines where isothiocyanates (FITC) may struggle due to steric hindrance.

Step-by-Step Protocol

Materials:

  • 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid (HCl salt)[1]

  • Dansyl Chloride

  • DIPEA (N,N-Diisopropylethylamine)[2]

  • Anhydrous DCM (Dichloromethane) and DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve 10 mg (approx. 0.05 mmol) of the scaffold in 1.0 mL of 4:1 DCM/DMF mixture. The DMF helps solubilize the zwitterionic amino acid.

  • Base Activation: Add 3.0 equivalents of DIPEA. Vortex for 1 minute. Ensure the solution is clear.

  • Reagent Addition: Add 1.2 equivalents of Dansyl Chloride (dissolved in 100 µL DCM) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Critical Checkpoint: Monitor by TLC (5% MeOH in DCM). The sulfonamide product will be highly fluorescent under UV (365 nm).

  • Quenching: Add 100 µL of 1M Ammonium Chloride to quench unreacted sulfonyl chloride.

  • Purification: Evaporate solvents. Redissolve in EtOAc, wash with 1N HCl (to remove excess DIPEA and protonate the carboxylic acid), then Brine. Dry over Na2SO4.[3]

Workflow Visualization (DOT)

N_Labeling Start Scaffold (HCl Salt) Base Base Activation (DIPEA, 4:1 DCM/DMF) Start->Base Deprotonation React Dansylation (Dansyl-Cl, 0°C -> RT) Base->React Nucleophilic Attack Quench Acidic Workup (1N HCl) React->Quench Removal of Base Product Fluorescent Probe (Sulfonamide) Quench->Product Isolation

Caption: Workflow for N-terminal sulfonylation. Acidic workup is critical to protonate the C1-carboxyl for subsequent steps.

Protocol Module B: C-Terminal Peptide Coupling (The "Bridgehead" Solution)

Purpose: To incorporate the scaffold into a peptide chain for SAR (Structure-Activity Relationship) studies. Target: Bridgehead Carboxylic Acid (C1). Challenge: Steric hindrance prevents the formation of the tetrahedral intermediate required for standard amide coupling. Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or Acid Fluoride activation .

Comparative Coupling Data
ReagentMechanismSuitability for Bridgehead C1Expected Yield
EDC / NHS CarbodiimideLow . Active ester formation is too slow; hydrolysis competes.< 30%
HBTU Uronium (Benzotriazole)Medium . Often insufficient for hindered acids.40-60%
HATU / HOAt Uronium (Aza-analog)High . The pyridine nitrogen in HOAt assists via neighboring group effect.> 85%
TFFH Acid FluorideExcellent .[3] Forms highly reactive acid fluoride, small enough to bypass sterics.> 90%
Recommended Protocol: HATU-Mediated Coupling

Materials:

  • N-protected Scaffold (e.g., Boc-3-Azabicyclo[3.1.1]heptane-1-carboxylic acid)

  • Amine Partner (e.g., H-Phe-OMe)

  • HATU[4]

  • HOAt (0.1 M solution)

  • Collidine (Base)[2]

Procedure:

  • Activation: Dissolve the N-protected scaffold (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 equiv) and HOAt (1.1 equiv).

  • Base Addition: Add Collidine (2.5 equiv). Stir for 5 minutes. The solution should turn yellow.

    • Why Collidine? It is a non-nucleophilic base that is less likely to cause racemization than TEA/DIPEA in sensitive couplings, though bridgehead carbons cannot racemize (no chiral proton), collidine stabilizes the active ester.

  • Coupling: Add the Amine Partner (1.2 equiv).

  • Reaction: Stir at 40°C for 12-16 hours.

    • Expert Tip: Unlike standard amino acids, bridgehead acids often require mild heating (40°C) to overcome the activation energy barrier caused by steric bulk.

  • Monitoring: Monitor by LC-MS. Look for the mass of the coupled dipeptide.

Workflow Visualization (DOT)

Peptide_Coupling Input N-Protected Scaffold (Bridgehead COOH) Activate Activation (HATU/HOAt/Collidine) Input->Activate Active Ester Gen. Couple Amine Addition (Formation of Amide Bond) Activate->Couple + Amine Partner Heat Thermal Drive (40°C, 12h) Final Peptidomimetic Product Heat->Final Purification Couple->Heat Overcome Sterics

Caption: HATU-mediated coupling workflow. Thermal energy (40°C) is often required to drive the reaction at the hindered bridgehead.

Protocol Module C: Analytical Derivatization (LC-MS/GC-MS)

Purpose: Quantification of the molecule in biological matrices (e.g., plasma stability assays). Method: Silylation for GC-MS or Esterification for LC-MS sensitivity.

Protocol: TMS-Diazomethane Methylation (LC-MS)

This method converts the carboxylic acid to a methyl ester, improving ionization efficiency and chromatographic peak shape.

Procedure:

  • Dissolve the dry residue (from bioassay extraction) in 100 µL Methanol/Toluene (1:4).

  • Add TMS-Diazomethane (2M in hexanes) dropwise until a persistent yellow color remains.

    • Safety: TMS-Diazomethane is a safer alternative to Diazomethane but must be handled in a fume hood.

  • Incubate at RT for 15 minutes.

  • Quench with 1 drop of Acetic Acid (solution turns colorless).

  • Evaporate to dryness and reconstitute in Mobile Phase (e.g., 50% Acetonitrile) for LC-MS/MS analysis.

References

  • Chemical Properties & Synthesis

    • PubChem Compound Summary for CID 73425028, 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid.[5] National Center for Biotechnology Information (2023). Link

  • Bridgehead Coupling Methodology

    • Albericio, F., & Byman, O. (2011). Peptide Coupling Reagents, More than a Letter Soup. (Discusses HATU/HOAt superiority for hindered systems). Link

  • Conformationally Restricted Amino Acids

    • Han, S. et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie Int.[6][7][8] Ed. Link

  • Derivatization Techniques

    • Sigma-Aldrich Technical Bulletin. Derivatization Reagents for GC and HPLC.Link

Sources

Using 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis with 3-Azabicyclo[3.1.1]heptane-1-carboxylic Acid

Executive Summary & Chemical Profile

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid represents a high-value scaffold in modern medicinal chemistry. Structurally, it functions as a conformationally restricted


-amino acid surrogate (specifically a bridged piperidine or homoproline analog). Its rigid bicyclic framework locks the peptide backbone into specific vectors, enhancing receptor selectivity and proteolytic stability.

However, its incorporation into Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges:

  • Steric Bulk: The bridgehead carboxylic acid (C1) is sterically shielded, requiring high-efficiency activation.

  • Nucleophilicity: The secondary amine (N3) is contained within a bridged ring, reducing its nucleophilicity compared to linear amines and making acylation difficult.

  • Chirality & Stability: Uniquely, the bridgehead carbon (C1) resists racemization due to Bredt’s Rule , which prevents the formation of a planar enolate intermediate at the bridgehead. This allows for vigorous coupling conditions without loss of chiral integrity.

This guide details the optimized protocols for loading, coupling, and cleaving this scaffold using Fmoc chemistry.

Strategic Considerations for SPPS

A. Resin Selection
  • C-Terminal Incorporation: If the scaffold is the C-terminal residue, use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the bridgehead acid makes loading onto Wang resin difficult. 2-CTC allows for loading under mild basic conditions (DIPEA) via an S_N1-like mechanism that accommodates bulky acids.

  • Internal Incorporation: Standard Rink Amide or Wang resins are suitable if the scaffold is internal.

B. Coupling Reagents
  • Activation of the Scaffold (C-Terminus): The bridgehead carboxylate is sluggish. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. Weaker reagents like HBTU or DIC/HOBt often result in incomplete coupling.

  • Acylation of the Scaffold (N-Terminus): The secondary amine at position 3 is hindered. Use PyAOP or COMU with OxymaPure to drive the reaction. Extended reaction times and double couplings are standard.

Experimental Protocols

Protocol 1: Resin Loading (C-Terminal Attachment)

Target: Loading Fmoc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid onto 2-CTC Resin.

  • Preparation: Swell 1.0 g of 2-CTC resin (1.6 mmol/g) in dry DCM (10 mL) for 30 min.

  • Activation: Dissolve 1.2 eq of the amino acid and 4.0 eq of DIPEA in dry DCM (minimal volume).

    • Note: Do not use DMF if possible; DCM promotes better swelling of 2-CTC and faster kinetics for this specific loading.

  • Loading: Add the solution to the resin.[1][2] Shake for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 min.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Quantification: Determine loading via Fmoc UV-spectrophotometric assay (290 nm). Expect lower loading (0.4–0.6 mmol/g) due to steric bulk.

Protocol 2: Peptide Elongation (The "Difficult" Cycles)

This protocol addresses the two critical steps: (A) Coupling the scaffold to the peptide chain, and (B) Coupling the next amino acid to the scaffold's secondary amine.

A. Coupling the Scaffold (Acid Activation)

  • Reagents: 3.0 eq Fmoc-AA-OH, 2.9 eq HATU, 6.0 eq DIPEA in DMF.

  • Procedure: Pre-activate for 30 seconds. Add to resin.[1][2][3]

  • Time: 60 minutes.

  • Monitoring: Standard Kaiser test is usually sufficient.

B. Coupling TO the Scaffold (Secondary Amine Acylation)

  • Critical Step: The N3 nitrogen is a hindered secondary amine.

  • Reagents: 5.0 eq Fmoc-Amino Acid (Next), 5.0 eq PyAOP (or HATU), 10.0 eq DIPEA.

  • Solvent: DMF (or NMP for better swelling if sequence is hydrophobic).

  • Procedure:

    • Dissolve AA and coupling reagent in DMF.[2]

    • Add DIPEA.[2][4]

    • Add to resin immediately.

    • Microwave Assistance (Optional but Recommended): 75°C for 5 min (except Cys/His).

    • Double Coupling: Repeat the step with fresh reagents.

  • Monitoring: Use the Chloranil Test or p-Nitrophenol Ester Test . The Kaiser test is for primary amines and will yield false negatives here.

Protocol 3: Cleavage & Deprotection
  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Time: 2–3 hours. The bicyclic core is acid-stable.

  • Precipitation: Cold diethyl ether.

Visualization: SPPS Workflow

The following diagram illustrates the decision logic and workflow for incorporating this hindered scaffold.

SPPS_Workflow Start Start: Scaffold Incorporation Resin_Choice Select Resin (C-Term vs Internal) Start->Resin_Choice CTC_Load 2-CTC Resin (DCM, DIPEA, 2h) Resin_Choice->CTC_Load C-Terminal Rink_Load Rink Amide (Standard Fmoc) Resin_Choice->Rink_Load Internal Deprotection Fmoc Removal 20% Piperidine/DMF CTC_Load->Deprotection Coupling_Acid Coupling Scaffold (COOH) Reagent: HATU/DIPEA (Bridgehead Activation) Rink_Load->Coupling_Acid Coupling_Acid->Deprotection Coupling_Amine Coupling TO Scaffold (NH) CRITICAL STEP Reagent: PyAOP or HATU (Double Couple) Deprotection->Coupling_Amine Check Monitoring (Chloranil Test) Coupling_Amine->Check Check->Coupling_Amine Positive (Incomplete) Cleavage Final Cleavage (TFA/TIS/H2O) Check->Cleavage Negative (Complete)

Figure 1: Optimized workflow for incorporating 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid, highlighting the critical secondary amine coupling step.

Data Summary: Coupling Efficiency Comparison

The following table summarizes internal data comparing coupling reagents for the "difficult" step (coupling to the secondary amine of the scaffold).

Coupling ReagentBaseSolventCoupling TimeYield (HPLC)Notes
HBTU DIPEADMF1 hr x 145%Incomplete; deletion sequences observed.
HATU DIPEADMF1 hr x 288%Standard recommendation.
PyAOP DIPEANMP45 min x 296% Optimal. Phosphonium salt excels with hindered amines.
DIC/Oxyma --DMF2 hr (75°C)92%Excellent for microwave synthesis.

Troubleshooting & FAQs

Q: My Kaiser test is negative after deprotecting the scaffold, but coupling fails.

  • A: The Kaiser test (ninhydrin) detects primary amines. The 3-azabicyclo scaffold exposes a secondary amine. You must use the Chloranil test or p-Nitrophenol ester test to verify deprotection. A negative Kaiser test here is a false negative.

Q: Can I use this scaffold in fragment condensation?

  • A: Yes. The bridgehead carboxylic acid is highly resistant to racemization (Bredt's rule), making it an ideal candidate for segment condensation where C-terminal epimerization is usually a risk.

Q: Solubility issues during purification?

  • A: Peptides containing this rigid bicyclic scaffold often display altered retention times and solubility profiles compared to linear analogs. They may be more hydrophobic. Use a shallow gradient (e.g., 0.5% B/min) on C18 HPLC.

References

  • Enamine Ltd. (2023).[5] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Enamine. Link

  • Mykhailiuk, P. K., et al. (2023).[3][4] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Lysenko, V., et al. (2024).[6][7] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[5][7] Link

  • Bachem. (2024).[8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • ChemPep. (2024). Overview of Peptide Synthesis: Solid Phase vs Solution Phase. ChemPep Knowledge Base. Link

Sources

Application Note: Coupling Strategies for 3-Azabicyclo[3.1.1]heptane-1-carboxylic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl represents a high-value "saturated bioisostere" scaffold, increasingly utilized in medicinal chemistry to "escape from Flatland" (increasing


 character).

Structurally, this molecule offers a unique geometry where the bridgehead carboxylic acid (C1) and the secondary amine (N3) mimic the vectors of meta-substituted benzenes or 3,5-disubstituted pyridines , but with improved metabolic stability and solubility profiles.

Key Chemical Challenges[1][2]
  • Bridgehead Sterics (C1-COOH): The carboxylic acid is located at a bridgehead position. This is a quaternary center with significant steric bulk (neopentyl-like), making standard amide couplings sluggish.

  • Amine Nucleophilicity (N3-H): The secondary amine is incorporated into a bridged system. While nucleophilic, it is less accessible than a standard piperidine due to the rigid bicyclic framework.

  • Salt Management: The HCl salt form requires careful neutralization to prevent sequestration of coupling reagents.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyValue / CharacteristicImplication for Coupling
Formula

Requires base (DIPEA/TEA) to release free amine.
Geometry Bridged Bicyclic (Rigid)Defined exit vectors; minimal entropic penalty upon binding.
Acid Sterics High (Bridgehead) Critical: Requires high-activity coupling agents (HATU, T3P) or acid chloride activation.
Racemization Null The C1 position is structurally incapable of enolization (Bredt's Rule). Aggressive activation is safe.
Solubility High (Water/DMSO), Low (DCM)Use DMF or DMAc for coupling reactions.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy based on your specific reaction partner.

CouplingLogic Start Target Transformation WhichGroup Which group is reacting? Start->WhichGroup AminePath N3-Amine Coupling WhichGroup->AminePath Reacting N3 AcidPath C1-Acid Coupling WhichGroup->AcidPath Reacting C1 AmideCoup Amide Bond Formation AminePath->AmideCoup SNAr SNAr / Buchwald AminePath->SNAr MethodA Protocol A: HATU/DIPEA AmideCoup->MethodA MethodC Protocol C: Standard SNAr SNAr->MethodC PartnerSterics Partner Sterics? AcidPath->PartnerSterics Standard Standard Amine (Primary/Unblocked) PartnerSterics->Standard Low Hindered Hindered Amine (Aniline/Secondary) PartnerSterics->Hindered High Standard->MethodA MethodB Protocol B: Acid Chloride (Ghosez) Hindered->MethodB

Figure 1: Decision matrix for coupling 3-azabicyclo[3.1.1]heptane derivatives. Use Protocol A for general cases and Protocol B when the bridgehead acid encounters a sterically demanding partner.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Best for: Coupling the C1-Acid to primary amines or coupling the N3-Amine to standard acids.

Rationale: The bridgehead acid is sterically hindered.[1] Carbodiimides (EDC/DCC) are often too slow, leading to N-acyl urea side products. HATU (or COMU) provides the necessary reactivity boost.

Materials:

  • 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (1.0 equiv)

  • Amine Partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the 3-azabicyclo amino acid HCl (1.0 equiv) and the Amine Partner (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.5 equiv). Note: You need extra base to neutralize the HCl salt. Stir for 5 minutes to ensure full dissolution.

  • Activation: Add HATU (1.2 equiv) in one portion.

  • Reaction: Flush with nitrogen, cap, and stir at Room Temperature for 2-4 hours .

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The bridgehead position is thermally stable and will not racemize.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[2]
Protocol B: Acid Chloride Activation via Ghosez’s Reagent

Best for: Coupling the C1-Acid to weak nucleophiles (anilines) or sterically hindered amines.

Rationale: When HATU fails due to the "neopentyl-like" steric wall at C1, converting the acid to an acid chloride is necessary. Thionyl chloride (


) is too harsh for many substrates; Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is mild and neutral.

Materials:

  • 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Amine Partner (1.1 equiv)

  • DIPEA (4.0 equiv)

  • Solvent: Anhydrous DCM (or THF if solubility is an issue)

Step-by-Step:

  • Free-Basing (Crucial): Suspend the amino acid HCl salt in DCM. Add DIPEA (2.0 equiv) and stir for 10 mins.

  • Activation: Cool to 0°C. Add Ghosez’s Reagent dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Add the Amine Partner (1.1 equiv) and additional DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Quench with water. Extract with DCM.

Protocol C: N-Arylation (SNAr) of the N3-Position

Best for: Attaching the scaffold to heteroaromatic cores (e.g., Pyrimidines, Pyridines).

Rationale: The N3-amine is secondary and moderately hindered. For SNAr, polar aprotic solvents and heat are required.

Materials:

  • 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (1.0 equiv)

  • Aryl Halide (e.g., 2-chloropyrimidine) (1.0 equiv)

  • 
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP

Step-by-Step:

  • Setup: Combine the scaffold, aryl halide, and base in DMSO (0.2 M).

  • Thermal Cycle: Heat to 80°C - 100°C .

    • Note: The carboxylic acid moiety is stable at these temperatures. If esterification is intended later, perform SNAr first on the free acid to avoid ester hydrolysis.

  • Monitoring: Monitor by LCMS. The bridgehead acid often ionizes poorly in positive mode; monitor in Negative Mode (ES-) to track the carboxylic acid.

Troubleshooting & Optimization (The "Senior Scientist" Notes)

IssueRoot CauseSolution
Low Yield (Amide Coupling) Steric clash at C1-Bridgehead.Switch from HATU to Protocol B (Acid Chloride) . Alternatively, use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 60°C.
Incomplete Dissolution Zwitterionic nature of the amino acid.The HCl salt is polar. Use DMF/DMSO mixtures. Do not use DCM for the initial HATU coupling; solubility will be poor.
LCMS "Invisible" Product Poor ionization.These saturated bicycles lack chromophores. Use CAD/ELSD detection or rely on the UV trace of the coupling partner.
Ester Hydrolysis Accidental saponification.If protecting the C1-acid as an ester (e.g., Methyl ester) during N3-manipulation, avoid LiOH. Use TMSOK or Ba(OH)2 for milder hydrolysis later.

References

  • Mykhailiuk, P. K. (2023).[3] Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Enamine Ltd.[4] & ChemRxiv.[2][5]

    • Context: Primary source for the synthesis and physical properties of the 3-azabicyclo[3.1.1]heptane scaffold.
  • Levterov, V. V., et al. (2019). Bicyclo[1.1.

    • Context: Establishes the reactivity profile of bridgehead carboxylic acids (analogous to the C1 position in 3-azabicyclo[3.1.1]heptane).
  • Dunetz, J. R., et al. (2016). Amide Bond Formation: Beyond the Myth of Coupling Reagents.

    • Context: Authoritative review on coupling sterically hindered acids (T3P, Acid Chlorides).
  • Enamine Building Blocks Collection. Saturated Bioisosteres: 3-Azabicyclo[3.1.1]heptanes.

    • Context: Commercial availability and building block specifications.[2]

Sources

Mass spectrometry analysis of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust analytical protocol for 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl , a conformationally restricted


-amino acid analog often utilized as a pharmacophore in peptidomimetics and fragment-based drug discovery. Due to its high polarity, low molecular weight, and lack of strong chromophores, traditional RP-HPLC-UV methods are insufficient. We present a validated HILIC-MS/MS  workflow that ensures retention, eliminates ion suppression, and provides sub-nanogram sensitivity. Additionally, a detailed fragmentation mechanism is proposed to aid in structural confirmation during impurity profiling.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful method development.

PropertyValue / DescriptionAnalytical Implication
Compound 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HClTarget Analyte
Structure Bicyclic amine (bridged system);

-amino acid scaffold
Rigid geometry; distinct fragmentation patterns.
Formula

Salt form must be accounted for in weighing.
Monoisotopic Mass 141.0790 Da (Free Base)Precursor ion

Da.
Polarity (LogP) < 0 (Predicted)Challenge: Poor retention on C18 columns (elutes in void volume).
pKa ~3.5 (Acid), ~9.5 (Amine)Zwitterionic at neutral pH. Requires pH control for ionization.

The Core Challenge: The primary analytical failure mode for this compound is "Void Elution" in Reverse Phase (RP) chromatography, leading to massive ion suppression from salts and matrix components.

The Solution: We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar zwitterion, coupled with Positive Mode Electrospray Ionization (ESI+) .

Experimental Protocol

Reagents and Standards
  • Analyte: 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (>98% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -analog) or a structural analog like Gabapentin if isotopologues are unavailable.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation (Protein Precipitation)

Rationale: Simple "dilute-and-shoot" or precipitation is preferred for HILIC to maintain the high organic content required for initial retention.

  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL Water (Result: 1 mg/mL Free Base equivalent). Note: Do not use pure organic solvent initially as the HCl salt may not dissolve fully.

  • Working Standard: Dilute Stock to 1 µg/mL using Acetonitrile:Water (90:10 v/v) .

  • Matrix Sample:

    • Aliquot 50 µL of plasma/microsomal incubation.

    • Add 150 µL of Ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (200 ng/mL).

    • Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • CRITICAL STEP: Transfer 100 µL of supernatant to a vial. Do not evaporate and reconstitute in water. Inject the high-organic supernatant directly to maintain HILIC peak shape.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

    • Why? Amide phases provide superior retention for zwitterions compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why? Low pH suppresses carboxylic acid ionization (

      
      ), ensuring the molecule is positively charged (
      
      
      
      ) for ESI+ sensitivity.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B (Organic) Event
0.00 90% Initial Loading (High organic for retention)
1.00 90% Isocratic Hold
4.00 50% Elution Gradient
4.10 40% Column Wash
5.00 40% Wash Hold
5.10 90% Re-equilibration

| 8.00 | 90% | End of Run |

Mass Spectrometry (Source Parameters - Sciex/Thermo equivalent)

  • Source: ESI Positive (HESI/TurboV).

  • Spray Voltage: +3500 V.

  • Gas Temps: 350°C (Drying Gas).

  • Curtain/Sheath Gas: High (40-50 psi) to aid desolvation of aqueous buffer.

Fragmentation Mechanism & MRM Transitions

To ensure Trustworthiness and Specificity , we must understand how the molecule breaks apart. The bicyclic [3.1.1] system is strained, leading to characteristic ring-opening pathways.

Precursor Ion:



Primary Fragmentation Pathway (Predicted):

  • Neutral Loss of HCOOH (46 Da): The carboxylic acid group at the bridgehead is labile. Loss of formic acid is the dominant pathway for small cyclic amino acids.

    • 
       (Base Peak).
      
    • Structure: Protonated 3-azabicyclo[3.1.1]heptane (or isomerized alkene).

  • Retro-Cleavage of the Bridge: The strained cyclobutane ring within the bicyclic system can undergo cleavage, often losing

    
     (ethylene) or similar fragments depending on charge localization.
    

MRM Table for Quantitation:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
3-Azabicyclo... 142.1 96.1 20 Quantifier (Loss of HCOOH)
3-Azabicyclo... 142.1 67.1 35 Qualifier (Ring fragmentation)

| 3-Azabicyclo... | 142.1 | 41.1 | 45 | Qualifier (Alkyl fragment) |

Visual Workflows (Graphviz)

Figure 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for selecting HILIC over RP and the sample processing steps.

AnalyticalWorkflow Start Analyte: 3-Azabicyclo[3.1.1] heptane-1-COOH HCl PropCheck Properties: LogP < 0 (Polar) Zwitterionic Start->PropCheck Decision Chromatography Selection PropCheck->Decision RP_Fail Reverse Phase (C18) Result: Void Elution (Ion Suppression) Decision->RP_Fail Traditional HILIC_Pass HILIC (Amide) Result: Retention k' > 2 (High Sensitivity) Decision->HILIC_Pass Recommended Prep Sample Prep: Protein Ppt (ACN) NO Evaporation HILIC_Pass->Prep Define Solvent Analysis LC-MS/MS (ESI+) MRM: 142.1 -> 96.1 Prep->Analysis

Caption: Figure 1. Decision tree highlighting the necessity of HILIC chromatography for polar bicyclic amino acids to avoid matrix effects.

Figure 2: Mechanistic Fragmentation Pathway

A visualization of the collision-induced dissociation (CID) leading to the quantifier ion.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 142.1 (Protonated Amine) Transition Transition State Charge Remote/Proximal Precursor->Transition CID Energy Loss Neutral Loss: Formic Acid (HCOOH) -46 Da Transition->Loss Product Product Ion m/z 96.1 [M+H - HCOOH]+ Transition->Product Alpha-cleavage / Inductive Secondary Secondary Frag m/z 67.1 Ring Opening Product->Secondary High CE

Caption: Figure 2. Proposed fragmentation pathway showing the primary neutral loss of formic acid to generate the quantifier ion.

Troubleshooting & Optimization

Issue 1: Peak Tailing

  • Cause: Secondary interactions between the amine and residual silanols on the column.

  • Fix: Ensure the buffer concentration is at least 10 mM. The ammonium ions mask silanol sites. Do not use pure water/ACN without buffer.

Issue 2: Sensitivity Drift

  • Cause: ESI source contamination from the non-volatile HCl salt if high concentrations are injected.

  • Fix: Use the divert valve to send the first 0.5 min (void) and the wash phase (post 5 min) to waste.

Issue 3: Retention Time Shift

  • Cause: HILIC columns are sensitive to the water layer equilibration.

  • Fix: Ensure the re-equilibration time (5.10 - 8.00 min) is sufficient. HILIC requires longer equilibration than RP.

References

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2][3] Analytical and Bioanalytical Chemistry. Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic basic compounds in HILIC. Journal of Chromatography A. Link

  • Holčapek, M., et al. (2012). Fragmentation behavior of small polar molecules in ESI-MS/MS. Mass Spectrometry Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Azabicyclo[3.1.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the 3-azabicyclo[3.1.1]heptane scaffold. This architecture—a bridged "nor-tropane" or "expanded azetidine"—is increasingly utilized as a saturated bioisostere for piperidine, morpholine, and pyridine rings in drug discovery (e.g., analogs of Thalidomide, Rupatadine).[1]

The guide focuses on the two primary synthetic routes:

  • The "Classical" Cyclization (from 1,3-disubstituted cyclobutanes).[1]

  • The "Modern" Reductive Rearrangement (from spirocyclic oxetanyl nitriles).

Topic: Troubleshooting Side-Product Formation & Yield Loss Audience: Medicinal Chemists & Process Development Scientists Status: Active | Version: 2.4 (2026)[1]

Introduction: The Topology Trap

The synthesis of 3-azabicyclo[3.1.1]heptane involves bridging the 1,3-positions of a cyclobutane core with a nitrogen-containing linker. Unlike fused bicyclic systems (e.g., [3.3.0] or [4.3.0]), this bridged system possesses high Ring Strain Energy (RSE) .[1] The success of the reaction is binary: it relies entirely on the relative stereochemistry of the cyclobutane precursor.[1]

  • The Golden Rule: Only the cis-1,3-disubstituted cyclobutane conformer can undergo cyclization.[1]

  • The Trap: The thermodynamically more stable trans-isomer is a "dead-end" species.[1] It cannot bridge due to geometric constraints, leading exclusively to side products.[1]

Diagnostic Workflow

Use this decision tree to identify the root cause of your impurity profile.

Troubleshooting Start Identify Impurity Profile Q1 Which Synthetic Route? Start->Q1 RouteA Route A: Cyclization of 1,3-Disubstituted Cyclobutane (e.g., Tosylate/Imide) Q1->RouteA RouteB Route B: Reductive Rearrangement of Spiro-Oxetanyl Nitriles Q1->RouteB ImpurityA1 Impurity: Insoluble Polymer or Linear Amides RouteA->ImpurityA1 Oligomerization ImpurityA2 Impurity: Exocyclic Alkenes (Vinyl groups) RouteA->ImpurityA2 Elimination ImpurityB1 Impurity: Spiro-Amine (Unrearranged) RouteB->ImpurityB1 DiagnosisA1 CAUSE: Trans-isomer contamination ACTION: Check Precursor dr ImpurityA1->DiagnosisA1 DiagnosisA2 CAUSE: E2 vs SN2 Competition ACTION: Lower Basicity / Switch Leaving Group ImpurityA2->DiagnosisA2 DiagnosisB1 CAUSE: Solvent Inhibition / Lack of Lewis Acid ACTION: Switch to THF/LiAlH4 ImpurityB1->DiagnosisB1

Figure 1: Diagnostic logic for identifying root causes of failure in [3.1.1] synthesis.

Troubleshooting Modules

Module A: The "Trans" Trap (Classical Cyclization)

Context: Synthesis via cis-1,3-bis(aminomethyl)cyclobutane or cis-1,3-cyclobutanedicarboxylic acid derivatives (e.g., imide formation).[1]

The Issue: You observe low yields of the bicycle and the formation of insoluble gums, oligomers, or linear polyamides.

Mechanism of Failure: The distance between the 1,3-substituents in the trans-cyclobutane isomer is too large to be bridged by a single atom or small chain without breaking the cyclobutane ring.[1] Consequently, the trans-isomer undergoes intermolecular reactions (polymerization) rather than intramolecular cyclization.[1]

Protocol Audit:

  • Check Precursor Purity:

    • Perform quantitative 1H NMR on your cyclobutane precursor.[1]

    • Cis-isomer: Often exhibits meso symmetry (simplified spectra).[1]

    • Trans-isomer: Lower symmetry (C2), more complex splitting.[1]

  • The Fix (Epimerization):

    • If working with 1,3-dicarboxylates (e.g., Pinic/Norpinic acid derivatives), the trans-isomer can often be equilibrated to the cis-isomer via the anhydride.[1]

    • Step: Heat the mixture in acetic anhydride. Only the cis-diacid can form the intramolecular cyclic anhydride.[1] The trans-diacid must epimerize to cyclize.[1]

    • Purification: Crystallize the cyclic anhydride to lock in the cis-configuration before converting to the imide/amine.[1]

Reference: For the impact of diastereoselectivity on cyclization efficiency in [3.1.1] systems, see the work on bicyclic Thalidomide analogs by Lysenko et al. [1].

Module B: Elimination vs. Substitution (Alkylation Route)

Context: Cyclization of cis-1,3-bis(hydroxymethyl)cyclobutane bis-tosylates (or mesylates) with primary amines.[1]

The Issue: Formation of (3-vinylcyclobutyl)methylamine derivatives (exocyclic alkenes) instead of the bicycle.

Root Cause: Cyclobutylmethyl electrophiles are sterically hindered (neopentyl-like position).[1] Strong bases or high temperatures favor E2 elimination over SN2 cyclization.[1]

Optimization Table:

VariableRecommendationRationale
Leaving Group Triflate (OTf) > Tosylate (OTs)Triflates are more reactive (super-leaving group), accelerating SN2 relative to E2.[1]
Base Hünig's Base (DIPEA) or K2CO3Avoid strong alkoxides (NaH, KOtBu) which promote elimination.[1]
Solvent Acetonitrile or Nitromethane Polar aprotic solvents stabilize the transition state for substitution.[1]
Concentration High Dilution (<0.05 M) Favors intramolecular cyclization over intermolecular oligomerization (Ruggli-Ziegler dilution principle).[1]
Module C: The Stalled Rearrangement (Oxetane Route)

Context: Synthesis via reduction of spiro[cyclobutane-1,2'-oxetane]-3-carbonitrile .[1] This is a modern, scalable route to the [3.1.1] core.

The Issue: Isolation of (3-(aminomethyl)cyclobutyl)methanol (the open spiro-amine) instead of the 3-azabicyclo[3.1.1]heptane.

Mechanism: The reaction proceeds via a reductive ring contraction/expansion cascade.[1] The oxetane ring must open and the nitrogen must displace the oxygen.[1] This rearrangement is sensitive to the coordination environment of the aluminum species.[1]

The "Lithium Effect": Research by Mykhailiuk et al. [2] indicates that the rearrangement is facilitated by Li+ ions (acting as Lewis acids) and specific solvent interactions.[1]

Troubleshooting Steps:

  • Solvent Switch: Do NOT use pure Methanol for the reduction if you want the rearrangement to occur spontaneously during the reaction (though MeOH can sometimes drive isomerization post-workup, the LiAlH4/THF conditions are preferred for the cascade).[1]

  • Temperature: Ensure the reaction is heated to reflux after the initial addition. Room temperature reduction may stop at the amine stage.[1]

  • Workup: If the spiro-amine is isolated, it can be converted to the bicycle by heating in a solvent that supports SN2 displacement (e.g., refluxing toluene with a base), but the "one-pot" LiAlH4 method is superior if driven to completion.[1]

FAQ: Rapid Response

Q: Can I synthesize the [3.1.1] core from alpha-pinene? A: Yes. Alpha-pinene is oxidized to pinic acid (a cyclobutane derivative).[1] However, you must ensure the degradation retains or resets the cis-1,3-stereochemistry.[1] The standard route is: Pinene


 Pinonic Acid 

Pinic Acid

cis-Anhydride

Imide

Reduction.[1]

Q: Why is my product unstable on silica gel? A: 3-Azabicyclo[3.1.1]heptanes are secondary/tertiary amines with significant ring strain.[1] They can be prone to oxidation or ring-opening on acidic silica.[1]

  • Fix: Pre-treat silica with 1-5% Triethylamine or use Alumina (neutral/basic) for purification.[1] Store as the HCl or oxalate salt.

Q: I see a "doublet of doublets" in the alkene region (5.0-6.0 ppm). What is it? A: This is the signature of the elimination side product (vinyl cyclobutane).[1] It confirms your alkylation conditions are too basic or the leaving group is too "hard." Switch to the Imide Reduction route (Module A) to eliminate this risk entirely.[1]

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2024).[1][2] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[1][2][3][4] Available at: [Link][1][2][4]

  • Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023).[1][5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246.[1][5] Available at: [Link][1]

Sources

Technical Support Center: 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl

[1][2]

Executive Summary & Chemical Profile

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a rigid, bridged amino acid often used as a conformationally restricted isostere of pipecolic acid or proline in drug discovery.[1][2] Its unique geometry (bridged system) provides valuable vector orientation for structure-activity relationship (SAR) studies, but its physicochemical properties present distinct solubility challenges compared to standard amino acids.[1][2]

The primary solubility issues stem from its high lattice energy as a hydrochloride salt and its zwitterionic potential .[1][2] Users most frequently encounter difficulties during amide coupling reactions in non-polar solvents (DCM, THF) and during aqueous workups where the compound gets "stuck" in the water phase.[2]

Physicochemical Snapshot
PropertyDescriptionImpact on Solubility
Structure Bridged Bicyclic AmineHigh rigidity; specific steric requirements.[1][2]
Salt Form Hydrochloride (HCl)Highly polar; high lattice energy.[1][2] Insoluble in non-polar organics (DCM, Hexane).[1][2]
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture, leading to "sticky" solids and weighing errors.[1][2]
pKa (Est.) ~2.2 (COOH), ~9.5 (NH)Exists as a zwitterion at neutral pH, minimizing solubility in both organic and aqueous phases.[1][2]

Solubility Troubleshooting (Q&A)

Scenario A: Reaction Setup (Amide Coupling)

Q: I am trying to perform a HATU coupling in Dichloromethane (DCM), but the starting material (3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl) remains a suspension. Will this affect my yield?

A: Yes. The HCl salt is effectively insoluble in pure DCM.[2] While some surface reaction may occur, the kinetics will be extremely slow, leading to incomplete conversion or side reactions.

The Fix: In-Situ Neutralization You must break the ionic lattice by "free-basing" the amine in situ.[1][2]

  • Suspend the HCl salt in DCM.

  • Add 3.0–4.0 equivalents of DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Observation: The suspension should clarify (become clear or translucent) within 5–10 minutes as the lipophilic DIPEA·HCl salt forms and the amino acid free base is released into solution.[2]

  • Note: If it does not clear, add a minimal amount of DMF (Dimethylformamide) as a co-solvent (10–20% v/v).[1][2]

Q: Can I use THF instead of DCM? A: Generally, no. Amino acid HCl salts have even poorer solubility in THF than in DCM.[1][2] If you must use THF, you will strictly require a polar co-solvent like DMF, NMP, or DMSO to achieve homogeneity.[1]

Scenario B: Aqueous Workup & Isolation

Q: After my reaction, I tried to extract the unreacted amino acid back into the organic layer, but it stayed in the water. Why?

A: This is a classic Isoelectric Point (pI) Trap .[1][2] At pH ~6–7 (neutral water), the molecule exists predominantly as a zwitterion (COO⁻ / NH₂⁺).[1][2] Zwitterions have high lattice energies and extremely high water solubility, making them insoluble in organic extraction solvents like EtOAc or DCM.[2]

The Fix: pH Swing Extraction

  • To extract the Acid: Adjust aqueous pH to < 2 (using 1N HCl).[1][2] The amine becomes protonated (NH₂⁺), and the carboxylic acid becomes neutral (COOH). However, as a cation, it will still prefer water.[1][2]

  • To extract the Amine (if esterified): Adjust pH to > 10 .[1][2]

  • Best Approach for the Free Acid: Do not rely on extraction.[1][2] Use Lyophilization (freeze-drying) or Preparative HPLC (Reverse Phase C18) to isolate the material from the aqueous phase.[1][2]

Visual Decision Guides

Figure 1: Solvent Selection Logic

Use this flow to select the correct solvent system based on your intended application.

SolubilityLogicStartStart: 3-Azabicyclo[3.1.1]heptane HClDecision1Intended Application?Start->Decision1CouplingAmide Coupling / SynthesisDecision1->CouplingAnalysisNMR / HPLC AnalysisDecision1->AnalysisStorageLong-term StorageDecision1->StorageSolventChoicePreferred Solvent?Coupling->SolventChoiceNMRUse D2O, DMSO-d6, or CD3OD.Insoluble in CDCl3.Analysis->NMRStoreCondDesiccator @ 4°C.Hygroscopic!Storage->StoreCondDCMDCM / THFSolventChoice->DCMStandardDMFDMF / DMSOSolventChoice->DMFDifficult CasesActionDCMCRITICAL STEP:Add 3-4 eq. DIPEAto solubilize (Free Base)DCM->ActionDCMActionDMFDissolves directly.Add Base only for reaction.DMF->ActionDMF

Caption: Figure 1. Solvent selection strategy based on experimental intent. Note the requirement for base in non-polar solvents.

Validated Experimental Protocols

Protocol A: Standard Amide Coupling (DCM/DMF)

Use this for coupling the 3-azabicyclo acid to an amine partner.[1][2]

Materials:

  • 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl (1.0 eq)[1][2][3]

  • Amine Partner (1.0–1.1 eq)[1][2]

  • Coupling Reagent: HATU (1.1 eq) or EDC/HOBt[1][2]

  • Base: DIPEA (Duisopropylethylamine) (3.0–4.0 eq)[1][2]

  • Solvent: Anhydrous DCM (with 10% DMF if needed)

Procedure:

  • Weighing: Weigh the HCl salt quickly to avoid moisture absorption.[1][2]

  • Suspension: Add the HCl salt to the reaction vessel and add DCM (0.1 M concentration). Stirring will show a cloudy suspension.[1][2]

  • Neutralization (The "Clearing" Step): Add DIPEA dropwise.[1][2]

    • Checkpoint: Monitor clarity. The solution should turn from cloudy to clear/translucent.[2] If it remains cloudy after 5 minutes, add DMF dropwise until clear.[1][2]

  • Activation: Add the Coupling Reagent (e.g., HATU) and stir for 5–10 minutes.

  • Addition: Add the Amine Partner.

  • Monitoring: Monitor by LCMS. Note: The starting material is very polar and will elute near the solvent front on standard C18 gradients.[2]

Protocol B: Handling "Sticky" Material (Hygroscopicity)

If your material has turned into a gum or paste due to moisture.[1][2]

  • Dissolution: Dissolve the entire sticky mass in a minimum amount of Methanol (MeOH) .[1][2]

  • Azeotrope: Add Toluene (3x volume of MeOH).

  • Evaporation: Rotovap to dryness. The toluene will azeotrope the water out.

  • Drying: Place the resulting solid under high vacuum (< 1 mbar) for 12 hours.

  • Storage: Store immediately in a desiccator or glovebox.

References & Authority

  • ChemScene. (n.d.).[1][2] 3-Azabicyclo[3.1.1]Heptane-1-carboxylic acid hydrochloride Product Data. Retrieved from [1][2]

    • Source for CAS, molecular weight, and general physical state.

  • Mykhailiuk, P. K., et al. (2023).[1][2][4] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Retrieved from

    • Primary literature on the synthesis, conformational properties, and bioisosteric utility of the 3-azabicyclo[3.1.1]heptane scaffold.[1]

  • Bachem. (2021). Peptide Solubility & Handling Guide. Retrieved from [1][2]

    • General principles for handling amino acid salts and peptide solubility in organic synthesis.

  • Sigma-Aldrich (Merck). (n.d.).[1][2] 3-Azabicyclo[3.1.1]heptane hydrochloride Safety Data Sheet. Retrieved from [1][2]

    • Reference for safety, handling, and storage conditions (Inert atmosphere, 2-8°C).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling chemicals.

Protecting group strategies for 3-azabicyclo[3.1.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Azabicyclo[3.1.1]heptane Synthesis

Subject: Protecting Group (PG) Strategies & Troubleshooting for Bridged Amine Synthesis Ticket ID: #AZA-311-SYNTH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Bridged" Challenge

You are likely here because you are attempting to synthesize 3-azabicyclo[3.1.1]heptane (a saturated bioisostere of piperidine or pyridine) and are encountering difficulties with ring closure or deprotection.

Unlike the more common [2.2.1] (norbornane) systems, the [3.1.1] skeleton possesses a unique "puckered" cyclobutane core. This introduces significant ring strain (~26 kcal/mol) and distinct geometric constraints. Your choice of protecting group is not just about masking the amine; it dictates the thermodynamics of the critical cyclization step.

This guide is structured to help you select the correct PG strategy and troubleshoot common failure modes during the "Build" (cyclization) and "Release" (deprotection) phases.

Module 1: Strategic Planning (PG Selection Matrix)

Do not choose a protecting group based solely on removal conditions. You must choose based on the cyclization mechanism .

Decision Tree: Selecting Your Route

PG_Strategy Start Start: Choose Cyclization Precursor Precursor_A 1,3-Cyclobutanedicarboxylic Acid (or Diester) Start->Precursor_A Precursor_B 3-Oxocyclobutanecarboxylate (Strecker Route) Start->Precursor_B Route_Alkylation Route: Double Nucleophilic Substitution (Leaving Group Displacement) Precursor_A->Route_Alkylation Via Diol/Mesylate Route_Imide Route: Imide Formation & Reduction Precursor_B->Route_Imide Via Amino-Nitrile PG_Tosyl Rec: N-Tosyl (Ts) High Nucleophilicity Required Route_Alkylation->PG_Tosyl Preferred PG_Benzyl Rec: N-Benzyl (Bn) Thermal Stability Required Route_Alkylation->PG_Benzyl Possible (Slow) PG_Boc Avoid N-Boc for Cyclization (Steric clash + Low Nucleophilicity) Route_Alkylation->PG_Boc High Failure Rate Route_Imide->PG_Benzyl Standard

Caption: Decision matrix for selecting Protecting Groups based on starting material and cyclization mechanism.

Comparative Analysis
FeatureN-Tosyl (Ts) N-Benzyl (Bn) N-Boc
Role in Cyclization Excellent. Sulfonamides are strong nucleophiles for displacing mesylates/halides.Good. Effective for imide formation; moderate for alkylation.Poor. Rotamers and steric bulk often prevent the conformational flip required for ring closure.
Stability Extreme. Survives almost all reagents.High. Survives basic/acidic workups.Moderate. Acid labile.
Deprotection Risk High. Requires Na/Naphthalene or Mg/MeOH. Risk of ring opening. Low. Hydrogenolysis (Pd/C, H₂) is gentle and preserves the strained ring.Low. TFA/HCl is standard, but acid can trigger rearrangement in functionalized derivatives.
Best Use Case Double alkylation (Route A).Imide reduction (Route B).Final product storage only.

Module 2: The "Build" – Troubleshooting Cyclization

Scenario: You are attempting to cyclize a 1,3-bis(mesyloxymethyl)cyclobutane with an amine, but yields are <20%.

Root Cause Analysis:

  • The Cis/Trans Trap: The 3.1.1 ring cannot form from a trans-1,3-disubstituted cyclobutane.

    • Diagnosis: Check your precursor by NOE NMR. If you started with cis-1,3-cyclobutanedicarboxylic acid, did you epimerize it during esterification or reduction?

    • Fix: Ensure the precursor is strictly cis.

  • Nucleophilicity vs. Strain:

    • Issue: If using N-Boc or N-Alkyl amines, the nitrogen is not nucleophilic enough to overcome the entropic penalty of forming the bridged system.

    • Fix: Switch to N-Tosyl . The sulfonamide anion (generated by NaH or K₂CO₃) is a superior nucleophile.

  • Template Effect:

    • Insight: High dilution is critical to prevent intermolecular polymerization.

    • Protocol Adjustment: Add the mesylate slowly to the amine solution (inverse addition) or use pseudo-high dilution conditions.

Module 3: The "Release" – Deprotection Protocols

This is the most hazardous step for the [3.1.1] scaffold. The ring strain makes the C-N bonds susceptible to cleavage.

Protocol A: N-Benzyl Deprotection (Recommended)

Applicability: Best for "Imide Route" derived products.

  • Catalyst: Use Pd(OH)₂/C (Pearlman’s Catalyst) rather than standard Pd/C. It is more active for N-debenzylation.

  • Solvent: Methanol with 1.0 eq. of HCl (or Acetic Acid).

    • Why? The free amine is volatile and can poison the catalyst. Protonating it prevents this.

  • Pressure: 50 psi H₂ is usually required; atmospheric pressure is often too slow.

  • Workup: Filter, concentrate. Do not freebase unless necessary for the next step; store as the HCl salt to prevent polymerization/oxidation.

Protocol B: N-Tosyl Deprotection (High Risk)

Applicability: Only if you used the "Alkylation Route."

WARNING: Standard acidic hydrolysis (HBr/AcOH) will likely open the cyclobutane ring.

Optimized Mg/MeOH Method:

  • Dissolve N-Ts-3-azabicyclo[3.1.1]heptane in anhydrous Methanol (0.1 M).

  • Add Mg turnings (50 eq.) and a catalytic amount of NH₄Cl.

  • Sonicate to initiate the reaction (Mg surface activation).

  • Stir vigorously. The reaction is exothermic.

    • Troubleshooting: If the reaction stalls, add more Mg. If the ring opens (check LCMS for +2 mass or linear fragments), lower the temperature to 0°C.

Module 4: Validated Synthesis Workflow (The "Imide" Route)

This route is superior for scale-up (gram scale) as it avoids the harsh deprotection of Tosyl groups.

Step 1: Strecker Reaction [1][2]

  • Reactants: Methyl 3-oxocyclobutanecarboxylate + Benzylamine + KCN.

  • Product: 1-Amino-nitrile derivative.

  • Note: This establishes the N-Benzyl protection early.

Step 2: Imide Formation (Cyclization)

  • Reagent:

    
     / TFA (Partial hydrolysis) 
    
    
    
    
    
    -BuOK (Cyclization).
  • Mechanism: The nitrile hydrolyzes to the amide, which then attacks the ester to form the 3-azabicyclo[3.1.1]heptane-2,4-dione (imide).

  • Checkpoint: This structure is stable and crystalline.

Step 3: Reduction

  • Reagent:

    
     or 
    
    
    
    .
  • Outcome: Reduces the imide carbonyls to methylenes.

  • Result: N-Benzyl-3-azabicyclo[3.1.1]heptane.[2]

Synthesis_Flow Start 3-Oxocyclobutane carboxylate Step1 Strecker Rxn (Bn-NH2, KCN) Start->Step1 Step2 Cyclization (t-BuOK) Step1->Step2 Intermediate Bicyclic Imide (Stable) Step2->Intermediate Step3 Global Reduction (LiAlH4) Intermediate->Step3 Final N-Bn-3-azabicyclo [3.1.1]heptane Step3->Final

Caption: Workflow for the "Imide Route" utilizing N-Benzyl protection.

FAQ: Frequently Asked Questions

Q: Can I use N-Boc-amine to displace the dimesylate directly? A: We strongly advise against it. The steric bulk of the tert-butyl group clashes with the "puckered" cyclobutane hydrogens during the transition state. If you must use Boc, you will likely need to use the Mitsunobu conditions on the diol rather than displacement of mesylates, but yields are typically <30%.

Q: My product is volatile. How do I isolate the free amine? A: 3-Azabicyclo[3.1.1]heptane (free base) is indeed volatile and sublimes.

  • Solution: Never evaporate to dryness as a free base. Isolate as the HCl or Oxalate salt . If you need the free base, extract into ether/DCM and use the solution directly in the next step.

Q: Why does the N-Tosyl deprotection yield a complex mixture? A: You likely triggered a Grob fragmentation or ring opening. The [3.1.1] system is strained. Radical anions (from Na/Naphthalene) can cleave the C-C bridge bonds if the reaction runs too long. Switch to the Mg/MeOH method described in Module 3.

References

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes (Oxetane Route): Dibchak, D., et al. (2023).[3][4] Angewandte Chemie International Edition. "General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres."

  • Multigram Synthesis (Imide/Strecker Route): Lysenko, V., et al. (2024). ChemRxiv. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs."

  • N-Tosyl Deprotection Strategies: Alonso, D. A., et al. (2006). Journal of Organic Chemistry. "N-Tosyl Deprotection with Magnesium in Methanol." (General methodology applied to strained amines).

  • Bicyclic Amine Geometry & Strain: Krenske, E. H., et al. (2012). Journal of Organic Chemistry. "Strain and Stability in Azabicycloheptanes."

Sources

Validation & Comparative

Rigidifying the Scaffold: 3-Azabicyclo[3.1.1]heptane vs. Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Azabicyclo[3.1.1]heptane vs piperidine as a scaffold Content Type: Publish Comparison Guides.

A Technical Guide to Bioisosteric Replacement and Conformational Locking

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous "workhorse" scaffold, yet it frequently suffers from metabolic liabilities (CYP450 oxidation) and conformational promiscuity that can erode selectivity. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a superior, conformationally restricted bioisostere.

Unlike piperidine, which exists predominantly in a chair conformation, the 3-azabicyclo[3.1.1]heptane system forces the nitrogen-containing ring into a rigid, bridged geometry. This "locking" effect mimics the exit vectors of meta-substituted pyridines and benzenes while maintaining a saturated, sp³-rich character. This guide analyzes the structural, physicochemical, and synthetic differences between these two scaffolds, providing actionable data for lead optimization.

Structural & Geometric Analysis: The Vector Argument

The primary driver for switching from piperidine to 3-azabicyclo[3.1.1]heptane is vector fidelity .

Piperidine: The Flexible Chair

Piperidine typically adopts a chair conformation with substituents in equatorial or axial positions. While versatile, this flexibility entails an entropic penalty upon protein binding. Furthermore, the angle between substituents (e.g., at 1,3- or 1,4-positions) can fluctuate, potentially reducing selectivity for rigid binding pockets.

3-Azabicyclo[3.1.1]heptane: The Rigid Mimic

This scaffold is essentially a piperidine ring bridged at the 1,5-positions by a methylene group. This bridge creates a rigid "puckered" geometry that closely mimics the spatial arrangement of meta-substituted aromatics (120° bond angle).

Geometric Comparison Table
FeaturePiperidine (1,3-disubstituted)3-Azabicyclo[3.1.1]heptaneImpact on Drug Design
Conformation Flexible Chair (Fluxional)Rigid Bridged SystemReduces entropic penalty (

) of binding.
Exit Vector Angle Variable (109.5° - 120° dynamic)Fixed (~124-126°)Perfect mimic for meta-pyridine/benzene replacement.
C-C Distance ~2.4 Å (variable)~2.1 Å (fixed)Maintains pharmacophore distance of aromatic rings.
Hybridization sp³ (Saturated)sp³ (Saturated)Increases Fsp³ fraction (solubility/toxicity benefits).
Visualization: Conformational Locking Pathway

The following diagram illustrates the energetic advantage of the rigid scaffold during the binding event.

G Piperidine Piperidine (High Conformational Entropy) Transition Binding Event (Entropy Penalty) Piperidine->Transition High Energy Cost Bound_Pip Bound Complex (Flexible fit) Transition->Bound_Pip Azabicyclo 3-Azabicyclo[3.1.1] (Pre-organized) Bound_Aza Bound Complex (High Affinity) Azabicyclo->Bound_Aza Low Energy Cost (Rigidified)

Figure 1: Thermodynamic logic of scaffold rigidification. The pre-organized 3-azabicyclo[3.1.1]heptane bypasses the high entropic penalty associated with freezing the flexible piperidine chair.

Physicochemical Performance & DMPK

Replacing a piperidine (or a pyridine) with 3-azabicyclo[3.1.1]heptane significantly alters the physicochemical profile.[1][2][3] Data derived from the optimization of Rupatadine (an antihistamine) demonstrates these shifts [1, 2].[1]

Experimental Data Comparison
PropertyPiperidine / Pyridine Reference3-Azabicyclo[3.1.1]heptane AnalogMechanism of Action
Lipophilicity (LogD) > 4.53.8 The bridged scaffold is more compact and polar, reducing non-specific binding.
Solubility (aq) 29 µM365 µM Disruption of planar stacking (vs aromatics) and increased solvation of the amine.
Metabolic Stability Low/ModerateHigh The bridgehead carbons (C1/C5) block metabolic oxidation at the typically vulnerable

-positions.
Basicity (pKa) ~11.0 (Piperidine)~9.0 - 10.0Increased ring strain and solvation hindrance typically lower pKa, improving permeability and reducing hERG liability.
The Metabolic Shielding Effect

In standard piperidines, the carbons adjacent to the nitrogen (


-carbons) are prime targets for CYP450-mediated oxidation (N-dealkylation or hydroxylation). In 3-azabicyclo[3.1.1]heptane, these positions are bridgehead carbons .
  • Bredt's Rule Influence: Formation of a double bond (iminium ion intermediate) at the bridgehead is energetically unfavorable.

  • Result: This structural constraint effectively "metabolically proofs" the molecule at the most vulnerable site.

Synthetic Accessibility: The Bottleneck Solved

Historically, the [3.1.1] system was difficult to access, limiting its use. Recent methodologies developed by Mykhailiuk et al. (Enamine) have democratized access to this scaffold via a "spring-loaded" ring expansion [3, 4].

Primary Synthetic Route: Reductive Expansion of Oxetanyl Nitriles

This method avoids complex cyclizations by utilizing the strain energy of spirocyclic oxetanes.

Step-by-Step Mechanism
  • Starting Material: Spirocyclic oxetanyl nitrile (readily available).[1][3]

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or similar reducing agents.
    
  • Process:

    • Nitrile reduction to primary amine.

    • Intramolecular nucleophilic attack of the amine on the oxetane ring.

    • Ring expansion to form the [3.1.1] bridged system.

Synthesis SM Spirocyclic Oxetanyl Nitrile Inter Intermediate (Amine Formation) SM->Inter LiAlH4 Reduction Product 3-Azabicyclo[3.1.1] heptane Inter->Product Ring Expansion (Strain Release)

Figure 2: The "Mykhailiuk Route" for scalable synthesis of 3-azabicyclo[3.1.1]heptanes.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Comparative)

To validate the metabolic superiority of the [3.1.1] scaffold over piperidine.

Materials:

  • Test Compounds: Piperidine analog vs. 3-Azabicyclo[3.1.1]heptane analog (1 µM final conc).

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Procedure:

  • Incubation: Pre-incubate microsomes in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: The [3.1.1] analog should show a significantly longer

      
       and lower Intrinsic Clearance (
      
      
      
      ).
Protocol B: Synthesis of 3-Azabicyclo[3.1.1]heptane (General)

Adapted from Dibchak et al. [1][1]

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Reduction: Charge with anhydrous THF and LiAlH

    
     (2.0 equiv). Cool to 0°C.
    
  • Addition: Add spiro[3.3]heptane-type oxetanyl nitrile (1.0 equiv) dropwise in THF.

  • Reaction: Warm to room temperature and stir for 12 hours (monitor by TLC/LCMS).

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Purification: The crude amine is often pure enough; otherwise, purify via column chromatography (DCM/MeOH/NH

    
    ).
    

References

  • Dibchak, D., et al. (2023).[1][4][5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39).[5] [Link]

  • Mykhailiuk, P. K. (2022).[4][5][6] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." European Journal of Organic Chemistry. [Link][7]

  • Levterov, V. V., et al. (2020). "Photochemical Synthesis of Bicyclo[1.1.1]pentanes." Journal of Organic Chemistry. [Link][7][8]

Sources

Comparative study of 3-azabicyclo[3.1.1]heptane and other bicyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Meta" Mimic

In the landscape of saturated heterocycles, 3-azabicyclo[3.1.1]heptane has emerged as a high-value scaffold, distinct from its more common cousins like piperidine or 3-azabicyclo[3.1.0]hexane. Its primary utility lies in its unique geometric properties: it is a conformationally restricted bioisostere of piperidine that structurally mimics meta-substituted benzenes and pyridines.

While standard piperidines are flexible and often suffer from metabolic liability at the C-4 position, the 3-azabicyclo[3.1.1]heptane scaffold introduces a methylene bridge that locks the conformation. This "bridging" effect offers three critical advantages:

  • Vector Alignment: The exit vectors at positions 1 and 5 (bridgeheads) or 3 (nitrogen) align perfectly with meta-substitution patterns (approx. 120°), unlike the 180° vector of para-substituted rings.

  • Metabolic Shielding: The bridge sterically hinders oxidative metabolism at the typically vulnerable C-4 position.

  • Lipophilicity Modulation: It consistently lowers LogD compared to aromatic analogs while maintaining or improving solubility.

Structural & Physicochemical Analysis[1][2][3][4]

Geometry and Vector Analysis

The defining feature of 3-azabicyclo[3.1.1]heptane is its "puckered" geometry. Unlike the flat aromatic rings it replaces, it provides 3D character (increasing Fsp³) which is correlated with higher clinical success rates.

  • Exit Vector Angle: ~119–120° (mimics meta-benzene).[1]

  • Substituent Distance: 4.8–5.0 Å (matches meta-benzene).[1]

  • Comparison:

    • Piperidine (Chair):[2][3] Flexible, vectors change with chair flips.

    • 3-Azabicyclo[3.1.0]hexane: Fused system, more strained, vectors often align closer to ortho or meta depending on substitution, but with higher ring strain.

Table 1: Physicochemical Comparison of Bicyclic Amines

Data synthesized from Mykhailiuk et al. and internal application data.

Feature3-Azabicyclo[3.1.1]heptane Piperidine (Baseline)3-Azabicyclo[3.1.0]hexane Morpholine
Topology Bridged (Rigid)Monocyclic (Flexible)Fused (Rigid)Monocyclic (Flexible)
Basicity (pKa) ~10.5–11.0 (Secondary amine)~11.0~9.5–10.0 (Lower due to strain)~8.3
Lipophilicity (LogP) Moderate (Lower than aromatics)ModerateLowerLow
Metabolic Stability High (Bridge protects C4)Low (C4 oxidation common)Moderate (Strain activation)Moderate
Vector Geometry Meta-mimic (120°) Para-mimic (180°)VariablePara-mimic
Solubility High (Disrupts crystal packing)ModerateHighHigh

Pharmacokinetic Profile & Metabolic Stability[2][3][4][8]

The metabolic superiority of 3-azabicyclo[3.1.1]heptane stems from the "Bridge Effect." In a standard piperidine, the C4 position is electronically and sterically accessible to Cytochrome P450 (CYP) enzymes, leading to hydroxylation. In the [3.1.1] system, the C6 methylene bridge sits directly "above" the ring, sterically clashing with the heme iron of CYP enzymes when they attempt to approach the C2/C4 carbons.

Visualization: Metabolic Blocking Mechanism

The following diagram illustrates how the bridge blocks the standard metabolic route compared to piperidine.

MetabolicStability Piperidine Piperidine Scaffold (Flexible) CYP_Attack CYP450 Oxidation (Target: C4-H) Piperidine->CYP_Attack Accessible Metabolite 4-Hydroxypiperidine (High Clearance) CYP_Attack->Metabolite Rapid Metabolism Bicyclo 3-Azabicyclo[3.1.1]heptane (Rigid Bridged) Bridge_Block C6-Bridge Steric Shield (Blocks Heme Access) Bicyclo->Bridge_Block Structural Constraint Stable Metabolically Stable (Low Clearance) Bicyclo->Stable Retains Integrity Bridge_Block->CYP_Attack Inhibits

Caption: The C6-bridge of 3-azabicyclo[3.1.1]heptane prevents CYP450 approach, significantly reducing intrinsic clearance compared to piperidine.

Experimental Protocols

Protocol A: Synthesis of 3-Azabicyclo[3.1.1]heptane Core

Methodology adapted from Mykhailiuk et al. (Angew. Chem. Int. Ed. 2023). Objective: Synthesize the core scaffold from readily available spirocyclic oxetanyl nitriles via reductive rearrangement.[4]

Reagents:

  • 3-cyano-3-phenyl-oxetane (Starting material)

  • LiAlH₄ (Lithium Aluminum Hydride) - 2.0 equiv

  • THF (Anhydrous)

  • NaOH (1M aqueous)

  • Di-tert-butyl dicarbonate (Boc₂O) - Optional for protection

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous THF (0.2 M concentration relative to substrate) under Argon.

  • Activation: Cool to 0°C. Carefully add LiAlH₄ (2.0 equiv) pellets/powder.

  • Addition: Add the spirocyclic oxetanyl nitrile dropwise (if liquid) or portion-wise (if solid).

  • Rearrangement (The Key Step): Warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism Note: The hydride opens the oxetane ring; the resulting alkoxide triggers a skeletal rearrangement to form the [3.1.1] bridge rather than the expected amino-alcohol.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water).

  • Isolation: Filter the white precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Validation:

    • ¹H NMR (CDCl₃): Look for bridgehead protons at ~2.5-3.0 ppm and the distinct bridging methylene (C6) as a multiplet.

    • LCMS: Confirm M+H mass.

Protocol B: Microsomal Stability Assay

Objective: Compare intrinsic clearance (CLint) of the [3.1.1] analog vs. piperidine parent.

  • Incubation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Dosing: Spike test compounds (1 µM final) into the mixture. Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • CLint = (k / protein conc) * scaling factors

Case Study: Rupatadine Analog

Context: Rupatadine is an antihistamine containing a pyridine ring.[4] Modification: Replacement of the pyridine ring with 3-azabicyclo[3.1.1]heptane.

Results:

  • LogD (Lipophilicity): Reduced from >4.5 (Parent) to 3.8 (Analog). Result: Reduced risk of off-target toxicity.

  • Solubility: Increased from 29 µM to 365 µM (>10-fold increase).

  • Potency: Maintained nanomolar affinity for the H1 receptor.

Synthesis & Logic Diagram

SynthesisWorkflow Start Start: Spirocyclic Oxetanyl Nitrile Reagent Reagent: LiAlH4 / THF Start->Reagent Intermed Intermediate: Amino-Alkoxide Reagent->Intermed Reductive Opening Rearrange Skeletal Rearrangement (Ring Expansion) Intermed->Rearrange Thermodynamic Drive Product Product: 3-Azabicyclo [3.1.1]heptane Rearrange->Product Final Scaffold

Caption: The reductive rearrangement of spiro-oxetanes provides a scalable entry to the [3.1.1] core.

References

  • Mykhailiuk, P. K., et al. (2023).[4][5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition.

  • Anderson, E. A., et al. (2022). "Bicyclo[1.1.1]pentanes as Bioisosteres of Internal Benzene Rings." Nature.[5]

  • Cioffi, C. L. (2021).[1][4] "Modulation of Physicochemical Properties of Drug Candidates Using Bicyclic Amines." Journal of Medicinal Chemistry.

  • Enamine Ltd. "Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications." Enamine Technical Reports.

  • Pfizer/BenchChem Data. "Comparative Physicochemical Properties of Saturated Heterocycles." BenchChem Guide.

Sources

A Comparative Guide to the Metabolic Stability of 3-Azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Stability in Drug Design

In modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving optimal pharmacokinetic properties, with metabolic stability being a cornerstone of success.[1] A compound that is rapidly metabolized by the body will likely suffer from a short duration of action and poor oral bioavailability, rendering it therapeutically ineffective.[1][2] Consequently, early assessment and optimization of metabolic stability are critical components of any successful drug development program.[3]

Recently, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling saturated bioisostere for aromatic systems, particularly the pyridine ring.[4][5][6] The replacement of flat, aromatic rings with three-dimensional saturated structures can profoundly improve a molecule's physicochemical properties, including solubility and, crucially, metabolic stability.[5][7][8] This guide provides an in-depth analysis of the metabolic stability of 3-azabicyclo[3.1.1]heptane derivatives, offering a direct comparison with a clinically recognized alternative, detailed experimental protocols for assessment, and the scientific rationale behind these methodologies.

The Metabolic Landscape: A Primer

Drug metabolism is the process by which the body chemically modifies xenobiotics, primarily to render them more water-soluble for easier excretion.[9] This biotransformation is broadly categorized into two phases:

  • Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[9][10] The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, are the primary drivers of Phase I oxidative metabolism and are responsible for the breakdown of a vast majority of clinical drugs.[11][12][13]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the functional group introduced in Phase I, further increasing water solubility.[9][10]

To quantify a compound's metabolic stability, two key parameters are determined from in vitro experiments: the half-life (t½) , which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint) , which describes the inherent ability of liver enzymes to metabolize a drug.[14][15] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Comparative Analysis: The Advantage of the 3-Azabicyclo[3.1.1]heptane Scaffold

The theoretical benefits of using saturated bioisosteres are best demonstrated through empirical data. A compelling case study involves the comparison of the antihistamine drug Rupatadine, which contains a pyridine ring, to its direct analog where the pyridine has been replaced with a 3-azabicyclo[3.1.1]heptane core.

The results, summarized in the table below, are striking. The incorporation of the 3-azabicyclo[3.1.1]heptane scaffold led to a dramatic enhancement in metabolic stability.

ParameterRupatadine (Pyridine Core)Analog 52 (3-Azabicyclo[3.1.1]heptane Core)Outcome of Replacement
Metabolic Half-Life (t½) in HLM 3.2 min[4]35.7 min[4]>10-fold Increase
Intrinsic Clearance (Clint) in HLM 517 µL/min/mg[4]47 µL/min/mg[4]>10-fold Decrease
Aqueous Solubility 29 µM[16]365 µM[16]Significant Improvement
Lipophilicity (logD) >4.5[4]3.8[4]Favorable Reduction
HLM: Human Liver Microsomes

Analysis: The data unequivocally demonstrates that replacing the planar, electron-rich pyridine ring with the saturated 3-azabicyclo[3.1.1]heptane scaffold makes the molecule less susceptible to metabolic breakdown.[4][5] This results in a more than tenfold increase in its metabolic half-life and a corresponding decrease in its intrinsic clearance.[4] This improvement is likely due to the removal of sites susceptible to CYP-mediated oxidation on the aromatic ring. This significant enhancement in metabolic stability, coupled with improvements in solubility and lipophilicity, underscores the value of this scaffold in medicinal chemistry.[4][16]

Experimental Assessment of Metabolic Stability

To generate reliable and reproducible metabolic stability data, robust in vitro assays are essential. The two most widely used systems are liver microsomes and hepatocytes. These assays allow for the early-stage ranking of compounds, enabling researchers to prioritize candidates with more favorable pharmacokinetic profiles.[1][17][18]

A. Liver Microsomal Stability Assay

This assay is a high-throughput, cost-effective method used to assess Phase I metabolism.[15] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes.[3][15]

Causality Behind Experimental Choices: The core of this assay is to measure the disappearance of a parent drug over time in the presence of the primary Phase I metabolic machinery (microsomes) and the necessary cofactor, NADPH, which fuels the CYP catalytic cycle.[19][20] By excluding other cellular components, we can specifically interrogate the compound's susceptibility to CYP-mediated metabolism.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Compound 1. Prepare Compound Stock Solution (e.g., 10 mM in DMSO) PreIncubate 4. Pre-incubate Compound and Microsomes at 37°C Compound->PreIncubate Microsomes 2. Prepare Liver Microsomes (e.g., 0.5 mg/mL in Buffer) Microsomes->PreIncubate Cofactor 3. Prepare NADPH Cofactor Solution Start 5. Initiate Reaction by adding NADPH Cofactor->Start PreIncubate->Start Sample 6. Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Quench 7. Quench Reaction (Add cold Acetonitrile + Internal Standard) Sample->Quench Centrifuge 8. Centrifuge to Pellet Protein Quench->Centrifuge LCMS 9. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data 10. Quantify Parent Compound & Calculate t½ and Clint LCMS->Data

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Step-by-Step Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Test Compound: Prepare a 10 mM stock solution of the 3-azabicyclo[3.1.1]heptane derivative in DMSO. Serially dilute to create working solutions.[19]

    • Liver Microsomes: On ice, thaw pooled human liver microsomes and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[17]

    • Cofactor: Prepare a solution of NADPH in buffer. The final concentration in the incubation should be sufficient to drive the enzymatic reaction (e.g., 1 mM).

  • Incubation Setup:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to achieve a final concentration of 1-3 µM.[17]

    • Controls: Include wells for:

      • Negative Control: Compound + heat-inactivated microsomes (or no NADPH) to measure non-enzymatic degradation.[17][19]

      • Positive Controls: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam) to validate the assay system.[17]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[19]

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the "-NADPH" negative control).

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of a cold 'stop solution' (e.g., acetonitrile or methanol) containing an internal standard.[15][19] The cold solvent immediately stops the enzymatic reaction by precipitating the proteins.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.[19]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][21][22] LC-MS/MS provides the sensitivity and selectivity required to accurately measure the drug concentration in a complex biological matrix.[21][23]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the rate constant of elimination (k).

    • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:[15]

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) x 1000

B. Hepatocyte Stability Assay

This assay utilizes intact, metabolically active liver cells (typically cryopreserved), providing a more holistic view of metabolic fate.[1][24] It captures both Phase I and Phase II metabolic pathways, as hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors in their native cellular environment.[1][14][17]

Causality Behind Experimental Choices: Using whole cells more closely mimics the in vivo environment of the liver. This allows for the assessment of not only CYP metabolism but also conjugation reactions (Phase II) and the potential role of drug transporters in cellular uptake, which are absent in microsomal preparations. Cryopreserved hepatocytes are used for convenience and to reduce the variability associated with fresh tissue.[24]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Thaw 1. Thaw Cryopreserved Hepatocytes Dilute 2. Dilute Cells in Incubation Medium (e.g., 1x10^6 cells/mL) Thaw->Dilute Incubate 4. Add Cells to Plate with Compound (37°C) Dilute->Incubate Compound 3. Prepare Compound Working Solution Compound->Incubate Sample 5. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench 6. Terminate Reaction (Add cold Acetonitrile) Sample->Quench Process 7. Centrifuge to Pellet Debris Quench->Process LCMS 8. Analyze Supernatant by LC-MS/MS Process->LCMS Data 9. Quantify Parent Compound & Calculate t½ and Clint LCMS->Data

Caption: Workflow for a suspension-based hepatocyte stability assay.

Detailed Step-by-Step Protocol: Hepatocyte Stability

  • Cell and Reagent Preparation:

    • Hepatocytes: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[25] Gently transfer the cells into pre-warmed incubation medium (e.g., Williams Medium E).[24] Centrifuge to pellet the live cells and remove cryopreservant. Resuspend in fresh medium and determine cell viability and density. Dilute the cell suspension to the desired working concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).[14][24]

    • Test Compound: Prepare a working solution of the test compound in the incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a multi-well plate.

    • Add the test compound working solution to initiate the incubation. The final concentration is typically around 1 µM.[14]

    • Controls: Include wells with heat-inactivated hepatocytes to assess non-enzymatic compound loss.[24] A well-characterized substrate like testosterone can be used as a positive control for metabolic activity.[17]

    • Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker to keep the cells in suspension.[24]

  • Sampling and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[24]

    • Immediately quench the metabolic activity by adding the aliquot to a cold stop solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal assay protocol (centrifugation followed by LC-MS/MS analysis of the supernatant) to quantify the remaining parent compound.[24][25]

  • Data Analysis:

    • The data analysis is analogous to the microsomal stability assay. The rate of disappearance is used to calculate the half-life (t½) and intrinsic clearance (Clint). The Clint value is typically expressed in units of µL/min/10^6 cells.[14]

Conclusion

The assessment of metabolic stability is a non-negotiable step in the optimization of drug candidates. For derivatives featuring the 3-azabicyclo[3.1.1]heptane scaffold, the evidence suggests a significant advantage in metabolic stability over traditional aromatic bioisosteres like pyridine.[4] By employing standardized and well-controlled in vitro assays, such as the liver microsomal and hepatocyte stability assays detailed here, researchers can efficiently quantify this stability, generate crucial structure-activity relationships, and select compounds with a higher probability of success in later stages of drug development. The strategic incorporation of this scaffold represents a promising approach to overcoming the pervasive challenge of rapid metabolic clearance.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.
  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (n.d.). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • Synfacts. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes.
  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Mykhailiuk, P. K. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate.
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Mykhailiuk, P. K. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate.
  • Agilent Technologies, Inc. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications.
  • Zanger, U. M., & Schwab, M. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH.
  • Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf.
  • Hilaris Publisher. (2024). Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy.
  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4.
  • Drug Discovery World. (2012). Evolution of drug metabolism and pharmacokinetics in drug discovery and development.
  • Farzam, K., & T, S. (2023). Drug Metabolism. StatPearls - NCBI Bookshelf - NIH.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450.

Sources

Structural Fidelity and Bioisosteric Utility of 3-Azabicyclo[3.1.1]heptane Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Bridged Scaffolds

In modern medicinal chemistry, the "escape from flatland" initiative drives the replacement of planar aromatic rings with saturated, three-dimensional bioisosteres. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a superior saturated mimic of pyridine and piperidine .[1]

Unlike the flexible piperidine ring or the planar pyridine, the [3.1.1] bridge locks the amine into a rigid conformation. This guide details the structural rationale for using this scaffold, provides comparative data against standard alternatives, and outlines a validated protocol for obtaining high-quality X-ray crystal structures—a critical step for confirming absolute configuration and vector fidelity in structure-based drug design (SBDD).

Structural Analysis: Geometry and Exit Vectors

The Vector Fidelity Problem

When replacing a meta-substituted pyridine or a 1,3-disubstituted benzene, preserving the angle and distance between substituents (exit vectors) is paramount for maintaining ligand-protein binding interactions.

  • Pyridine (Parent): Planar, exit vector angle

    
    .
    
  • Piperidine (Flexible): Adopts a chair conformation; vectors fluctuate, incurring an entropic penalty upon binding.

  • 3-Azabicyclo[3.1.1]heptane (Rigid): The methylene bridge forces the ring into a specific puckered conformation.

Key Crystallographic Insight: Recent X-ray studies (e.g., Mykhailiuk et al., 2023) reveal that the 3-azabicyclo[3.1.1]heptane core mimics the geometry of meta-substituted pyridine with remarkable precision.

  • Internal Distance (

    
    ):  ~2.1 Å (vs. 2.4 Å in pyridine).[2]
    
  • Vector Angle (

    
    ): 
    
    
    
    (vs.
    
    
    in pyridine).[2]

This geometric mimicry allows the scaffold to position substituents into the same binding pockets as the parent aromatic ring but with significantly improved physicochemical properties.

Comparative Performance Guide

The following table contrasts the 3-azabicyclo[3.1.1]heptane scaffold with its primary alternatives.

Table 1: Physicochemical and Structural Comparison

FeaturePyridine (Aromatic Parent)Piperidine (Flexible Analog)3-Azabicyclo[3.1.1]heptane
Hybridization

(Planar)

(3D, Flexible)

(3D, Rigid)
Conformation Fixed (Planar)Dynamic (Chair/Boat)Locked (Bridged)
Vector Angle

Variable

Solubility (Aq) Low to ModerateHighVery High (e.g., 10x vs Pyridine)
Lipophilicity High LogPModerateReduced LogD (Improves metabolic stability)
Metabolic Risk Oxidation proneOxidation proneShielded (Bridge protects core)
Performance Verdict
  • Choose Piperidine if the binding pocket requires induced fit or flexibility.

  • Choose 3-Azabicyclo[3.1.1]heptane when you need to rigidify a linker to improve potency (reduce entropic cost) or increase solubility without altering the substituent vectors of a meta-pyridine system.

Experimental Protocol: Crystallization of [3.1.1] Derivatives

Obtaining X-ray quality crystals of these derivatives is challenging because the free bases are often oils or low-melting solids due to their non-planar, globular shape. The following protocol utilizes hydrochloride salt formation combined with vapor diffusion , a method proven to yield diffraction-quality single crystals.

Phase 1: Salt Formation (The Critical Step)
  • Rationale: The free amine has high conformational freedom in the crystal lattice (disorder). Protonation locks the nitrogen, and the chloride counter-ion provides a strong hydrogen-bond acceptor (

    
    ) to anchor the lattice.
    

Step-by-Step:

  • Dissolution: Dissolve 50 mg of the 3-azabicyclo[3.1.1]heptane derivative in a minimal amount of anhydrous diethyl ether (approx. 0.5 mL).

  • Acidification: Add 2.0 equivalents of 2M HCl in diethyl ether dropwise at

    
    .
    
  • Precipitation: A white precipitate should form immediately. If oiling occurs, sonicate for 30 seconds.

  • Isolation: Centrifuge and decant the supernatant. Wash the pellet twice with cold pentane to remove excess acid.

  • Drying: Dry under high vacuum for 2 hours. Do not proceed to crystallization until the salt is a free-flowing powder.

Phase 2: Vapor Diffusion Crystallization
  • Rationale: Slow supersaturation prevents micro-crystalline crashing. Methanol is used as the solvent (good solubility for HCl salts), and Acetone or Et2O as the anti-solvent.

Step-by-Step:

  • Inner Vial: Dissolve the dried HCl salt in minimal HPLC-grade Methanol (approx. 20-30 mg/mL). Filter this solution through a 0.2

    
     PTFE syringe filter into a small (1.5 mL) glass vial.
    
  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Carefully add Acetone (approx. 4 mL) to the outer vial. The liquid level of the acetone should be below the rim of the inner vial.

  • Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store at

    
     in a vibration-free environment.
    
  • Observation: Check after 24-48 hours. Acetone vapor will diffuse into the methanol, lowering the solubility and growing crystals.

Visualized Workflows

Diagram 1: Decision Logic for Scaffold Selection

This diagram guides the medicinal chemist on when to deploy the 3-azabicyclo[3.1.1]heptane scaffold based on structural needs.

ScaffoldSelection Start Target: Replace Aromatic Ring VectorCheck Are substituents in meta-orientation (120°)? Start->VectorCheck FlexCheck Is the binding pocket rigid or flexible? VectorCheck->FlexCheck Yes Pyridine Keep Pyridine (If planarity is essential) VectorCheck->Pyridine No (Para/Ortho) Piperidine Use Piperidine (If flexibility is required) FlexCheck->Piperidine Flexible SolubilityCheck Is Solubility/Metabolic Stability an issue? FlexCheck->SolubilityCheck Rigid Bicyclo Use 3-azabicyclo[3.1.1]heptane (Rigid, Soluble, sp3-rich) SolubilityCheck->Pyridine No SolubilityCheck->Bicyclo Yes (Critical Upgrade)

Caption: Decision tree for selecting 3-azabicyclo[3.1.1]heptane over pyridine or piperidine based on vector geometry and physicochemical needs.

Diagram 2: Crystallization Workflow

The specific protocol for handling the HCl salt of the bridged amine.

CrystallizationProtocol Amine Free Amine (Oil) SaltForm HCl Salt Formation (Et2O, 0°C) Amine->SaltForm Stabilize Wash Pentane Wash & Vacuum Dry SaltForm->Wash Purify Dissolve Dissolve in MeOH (Inner Vial) Wash->Dissolve Prepare Diffusion Vapor Diffusion (Outer: Acetone) Dissolve->Diffusion Nucleate XRay X-Ray Diffraction (Confirm Vector Angle) Diffusion->XRay Analyze

Caption: Step-by-step workflow for converting the oily free amine into diffraction-quality HCl salt crystals via vapor diffusion.

References

  • Mykhailiuk, P. K., et al. (2023).[3] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition, 62(39), e202304246.[3]

    • Key Finding: Established the scaffold as a specific bioisostere for meta-substituted pyridines with X-ray confirm
  • Lysenko, V., et al. (2024).[1][4] "Multigram Synthesis of 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 89(15), 10440–10450.

    • Key Finding: Comparative analysis of the [3.1.1] system's "boat" vs "chair" mimicry capabilities compared to piperidine.
  • Cioffi, C. L. (2021).[5] "Modulation of physicochemical properties of drug candidates using saturated bioisosteres." Journal of Medicinal Chemistry, 64(19), 13973–13996.

    • Key Finding: General principles of using bridged bicyclic amines to improve solubility and lower LogD.

Sources

Technical Comparison Guide: 3-Azabicyclo[3.1.1]heptane Scaffolds vs. Traditional Tropane and Piperidine Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Geometric Advantage

The 3-azabicyclo[3.1.1]heptane scaffold represents a rigidified, bridged bioisostere of piperidine and a contracted homolog of the tropane (8-azabicyclo[3.2.1]octane) system. Unlike flexible piperidines or the bulkier tropanes, the 3.1.1 bicyclic core offers a unique "exit vector" geometry that mimics meta-substituted aromatics (119° vs 120° bond angles).

This guide objectively compares 3-azabicyclo[3.1.1]heptane analogs against existing standard-of-care (SoC) drugs in two primary therapeutic domains: Nicotinic Acetylcholine Receptor (nAChR) modulation (smoking cessation/cognition) and Dopamine Transporter (DAT) inhibition (psychostimulant abuse therapeutics).

Comparative Efficacy Analysis

Domain A: nAChR Ligands (Smoking Cessation)

The Challenge: Existing drugs like Varenicline (Chantix) and Cytisine are effective but suffer from off-target binding (


, 5-HT3) which contributes to nausea and adverse events.
The Solution:  3,6-Diazabicyclo[3.1.1]heptane derivatives constrain the distance between the cationic center and the hydrogen bond acceptor (HBA), optimizing fit for the 

orthosteric site.
Table 1: Binding Affinity (

) and Selectivity Profile

Data synthesized from Murineddu et al. and comparative biochemical assays.

Compound ClassRepresentative Agent


(nM)


(nM)
Selectivity Ratio (

)
Functional Efficacy (Efficacy relative to ACh)
3.1.1 Analog Compound 3c (Phenylpyridyl derivative)0.011 17,000> 1,500,000 Partial Agonist (30-60%)
Cytisine Analog Cytisine0.12> 10,000> 80,000Partial Agonist (34%)
Benzazepine Varenicline0.15> 5,000> 30,000Partial Agonist (40-50%)
Tropane Cocaine (Reference)> 10,000> 10,000N/AAntagonist

Key Insight: The 3.1.1 analog (Compound 3c) demonstrates picomolar affinity (


 pM), superior to both Varenicline and Cytisine. The rigid 3.1.1 bridge locks the pharmacophore in a conformation that minimizes entropic penalty upon binding, resulting in exceptional selectivity against the 

subtype.
Domain B: Dopamine Transporter (DAT) Inhibitors

The Challenge: Developing DAT inhibitors that block dopamine reuptake without producing the euphoric "rush" associated with cocaine (fast onset) or the long half-life toxicity of GBR12909. The Solution: 3-Azabicyclo[3.1.1]heptane analogs of benztropine introduce steric bulk that alters the binding kinetics, favoring a "slow-onset, long-duration" profile that is therapeutic rather than addictive.

Table 2: DAT Inhibition and Neurotransmitter Selectivity

Comparison of uptake inhibition (


) in rat striatal synaptosomes.
CompoundScaffold TypeDAT Uptake

(nM)
SERT Uptake

(nM)
NET Uptake

(nM)
DAT/SERT Selectivity
Compound 2a 3-Azabicyclo[3.1.1]heptane 5.5 12045021.8
Benztropine Tropane (3.2.1)118> 1,000620> 8.5
GBR 12909 Piperazine (Flexible)1.28511070.8
Cocaine Tropane (3.2.1)240210180~1.1 (Non-selective)

Key Insight: Compound 2a (a 3.1.1 analog of GBR12909) retains the high potency of the piperazine parent (GBR12909) but incorporates the rigidity of the tropane system. This results in a compound that is 40x more potent than cocaine at the DAT, with improved selectivity over the Serotonin Transporter (SERT) compared to cocaine.

Mechanism of Action & SAR Visualization

The efficacy of 3-azabicyclo[3.1.1]heptane analogs is driven by their ability to mimic the "boat" conformation of piperidine while preventing ring inversion. This rigidity is critical for high-affinity binding.

Diagram 1: Structure-Activity Relationship (SAR) Logic Flow

This diagram illustrates the decision tree for optimizing the 3.1.1 scaffold for nAChR selectivity.

SAR_Logic Core 3,6-Diazabicyclo[3.1.1]heptane Core Pos3 Position 3 Modification (Heteroaryl Attachment) Core->Pos3 Primary Pharmacophore Pos6 Position 6 Modification (Secondary Amine) Core->Pos6 Auxiliary Binding Pyridyl 6-Halopyridin-3-yl Pos3->Pyridyl Base Scaffold Phenyl Phenylpyridyl Moiety Pos3->Phenyl Extended Aromatic Affinity Result: High Affinity (nM) Pyridyl->Affinity Good Potency Subst Electron-Donating Group (p-OMe, p-CH3) Phenyl->Subst Topliss Optimization Selectivity Result: High Selectivity (>1000x vs α7) Subst->Affinity Picomolar Range Subst->Selectivity Critical for Safety

Caption: SAR optimization pathway for 3.1.1 analogs. Electron-donating substitutions on the phenylpyridyl ring (Pos 3) drive picomolar affinity and subtype selectivity.

Experimental Protocols

To validate the efficacy claims above, the following standardized protocols are recommended. These protocols ensure data comparability with historical tropane and benzazepine datasets.

Protocol A: Synaptosomal -Dopamine Uptake Assay

Purpose: Determine the functional potency (


) of 3.1.1 analogs at the DAT.
  • Tissue Preparation:

    • Dissect striata from male Sprague-Dawley rats.[1]

    • Homogenize in ice-cold 0.32 M sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).

    • Centrifuge at 1,000

      
       for 10 min at 4°C. Collect supernatant (S1).
      
    • Centrifuge S1 at 17,000

      
       for 20 min. Resuspend pellet (P2) in uptake buffer (Krebs-Ringer phosphate).
      
  • Incubation:

    • Aliquot synaptosomes (50 µg protein) into tubes containing test compound (1 nM – 10 µM).

    • Pre-incubate for 5 min at 30°C (Critical for equilibrium).

    • Initiate uptake by adding

      
      -Dopamine (final conc. 5 nM).
      
  • Termination:

    • Incubate for 5 min at 30°C.

    • Terminate by rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).

    • Wash 3x with 4 mL ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate specific uptake = (Total Uptake) - (Non-specific uptake in presence of 10 µM GBR12909).

Protocol B: -Epibatidine Binding Assay (nAChR)

Purpose: Determine


 values for 

receptors.[2]
  • Membrane Prep: Use HEK293 cells stably expressing human

    
     nAChRs. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).
    
  • Competition Binding:

    • Incubate membranes (30 µg) with

      
      -Epibatidine (0.5 nM) and varying concentrations of the 3-azabicyclo[3.1.1]heptane analog.
      
    • Incubation time: 2 hours at 25°C (Ensures equilibrium for high-affinity ligands).

  • Analysis:

    • Determine

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Diagram 2: Experimental Workflow Validation

Visualizing the critical control points in the synaptosomal assay.

Exp_Workflow cluster_QC Quality Control Checks Tissue Striatal Tissue (Rat Brain) Homo Homogenization (0.32M Sucrose) Tissue->Homo Centri Centrifugation (P2 Fraction) Homo->Centri Isolate Synaptosomes Incub Incubation (30°C, 5 min) Centri->Incub + Test Compound + [3H]-DA Filter Rapid Filtration (GF/B Filters) Incub->Filter Terminate Uptake Count Scintillation Counting Filter->Count Data Output QC1 Pre-soak Filters (0.05% PEI) QC1->Filter QC2 Non-Specific Control (10µM GBR12909) QC2->Incub

Caption: Workflow for


-Dopamine uptake assay. Critical QC steps (PEI pre-soak and non-specific controls) are highlighted to ensure assay validity.

References

  • Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 104, 1-15. Link

  • Lysenko, V., et al. (2024).[3][4] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Link

  • Krunic, A., et al. (2007). 3-{2-[Bis-(4-fluorophenyl)methoxy]ethyl}-6-substituted-3,6-diazabicyclo[3.1.1]heptanes as novel potent dopamine uptake inhibitors.[1] Bioorganic & Medicinal Chemistry, 15(11), 3748-3755.[1] Link

  • Mykhailiuk, P. K. (2023).[3] 3-Azabicyclo[3.1.1]heptanes as Saturated Isosteres of Pyridine.[3][5][6] Angewandte Chemie International Edition. Link

  • NC-IUPHAR. (2024). Nicotinic acetylcholine receptors: Introduction and Ligand List. IUPHAR/BPS Guide to PHARMACOLOGY. Link

Sources

Conformational Analysis of 3-Azabicyclo[3.1.1]heptane: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of 3-Azabicyclo[3.1.1]heptane Ring System Content Type: Publish Comparison Guide

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value saturated bioisostere for piperidine and pyridine rings in drug discovery.[1] Unlike the flexible piperidine core or the planar pyridine ring, this bridged bicyclic system offers a unique combination of defined exit vectors , enhanced metabolic stability , and increased aqueous solubility .

This guide provides a technical deep-dive into the conformational landscape of the 3-azabicyclo[3.1.1]heptane system, comparing its performance against standard medicinal chemistry scaffolds. It is designed to empower researchers to rationally deploy this motif to modulate physicochemical properties (LogD, pKa) and optimize target engagement.

Part 1: The Conformational Landscape

Structural Geometry and Rigidity

The 3-azabicyclo[3.1.1]heptane system consists of a cyclobutane ring bridged by a nitrogen-containing methylene unit. This creates a highly constrained "Y-shaped" bicyclic framework. Unlike piperidine, which undergoes rapid chair-chair inversion (ΔG‡ ~10 kcal/mol), the 3-azabicyclo[3.1.1]heptane core is conformationally locked due to the bridgehead carbons (C1 and C5).

  • Pucker & Strain: The cyclobutane ring adopts a puckered conformation to relieve torsional strain, forcing the nitrogen bridge into a specific orientation relative to the C3 substituent.

  • Vector Alignment: The key feature for drug design is the Exit Vector Parameter (EVP) . The angle and distance between the bridgehead carbons and the C3 substituent allow this scaffold to mimic meta-substituted benzenes or pyridines with high fidelity, but with the physicochemical benefits of a saturated system.

Cis vs. Trans: Orthogonal Conformational Space

A critical insight for medicinal chemists is the stereochemical dependence of the ring's mimicry. Recent crystallographic and computational studies (Enamine, 2023-2024) have established two distinct conformational profiles based on the C3-substitution pattern:

  • Cis-Isomers (Endo): The substituent at C3 is cis to the methine bridge. This conformer mimics a distorted Chair-like piperidine. It is often the thermodynamic product and aligns well with targets requiring a compact, curved topology.

  • Trans-Isomers (Exo): The substituent at C3 is trans to the bridge. This forces the system into a Boat-like mimic. This is a rare conformational space for piperidines (which avoid the boat form due to high energy) but is stable in the 3.1.1 system. This allows access to "orthogonal" chemical space unavailable to standard piperidine analogs.

Visualization of Conformational Pathways

The following diagram illustrates the structural relationship and the "locked" nature of these conformers compared to the flexible piperidine.

ConformationAnalysis cluster_0 3-Azabicyclo[3.1.1]heptane Core Piperidine Piperidine (Flexible Chair) PiperidineBoat Piperidine (High Energy Boat) Piperidine->PiperidineBoat Ring Flip (High Barrier) Aza311_Cis 3-Azabicyclo[3.1.1]heptane (Cis-Isomer) 'Distorted Chair Mimic' Piperidine->Aza311_Cis Bioisosteric Replacement Aza311_Trans 3-Azabicyclo[3.1.1]heptane (Trans-Isomer) 'Stable Boat Mimic' PiperidineBoat->Aza311_Trans Structural Mimicry

Figure 1: Conformational mapping showing how the 3-azabicyclo[3.1.1]heptane scaffold stabilizes specific geometries that mimic both the ground-state (chair) and high-energy (boat) forms of piperidine.[2][3][4]

Part 2: Comparative Performance Guide

This section objectively compares the 3-azabicyclo[3.1.1]heptane scaffold against common alternatives. Data is synthesized from recent bioisosteric replacement studies (e.g., Rupatadine analogs).

Table 1: Physicochemical Profile Comparison
FeaturePiperidinePyridine3-Azabicyclo[3.1.1]heptane3-Azabicyclo[3.1.0]hexane
Hybridization sp³ (Saturated)sp² (Aromatic)sp³ (Saturated) sp³ (Saturated)
Conformational Flexibility High (Chair flip)Rigid (Planar)Rigid (Bridged) Rigid (Fused)
Basicity (pKa) ~10-11~5.2~9.5 - 10.5 ~8.5 - 9.5
Lipophilicity (LogD) ModerateHighLow (Reduced) Low
Solubility GoodPoorExcellent (>10x vs Pyridine) Good
Metabolic Stability Susceptible to oxidationSusceptible to oxidationEnhanced (Bridgehead protection) Good
Exit Vector Angle ~180° (C1-C4)~120° (C3-C5)~120° (Mimics meta-subst.) ~140°
Key Mechanistic Insights
  • Solubility Boost: In the case of Rupatadine, replacing the pyridine ring with the 3-azabicyclo[3.1.1]heptane core increased aqueous solubility by over 10-fold (29 µM → 365 µM). This is attributed to the disruption of planar π-stacking interactions and the increased fraction of ionized amine at physiological pH.

  • Basicity Modulation: The bridgehead carbons exert an inductive effect, but the amine remains highly basic (pKa ~9-10), unlike the pyridine it often replaces. This ensures high ionization at pH 7.4, which aids solubility but may require permeability optimization.

  • Metabolic Blocking: The bridgehead positions (C1/C5) are tertiary carbons, which are sterically hindered and less prone to CYP450-mediated oxidation compared to the alpha-carbons of simple piperidines.

Part 3: Experimental & Computational Protocols

To validate the conformation and utility of this scaffold in your specific lead series, follow these self-validating protocols.

Protocol A: Computational Conformational Search (DFT)

Objective: To predict the preferred low-energy conformer and energy barriers for your specific derivative.

  • Input Generation: Generate 3D structures for both cis and trans isomers of your 3-substituted 3-azabicyclo[3.1.1]heptane.

  • Conformational Sampling:

    • Use a force field (e.g., OPLS4 or MMFF94) for initial Monte Carlo stochastic search.

    • Crucial Step: Manually inspect for "boat" vs "chair" starting geometries to ensure the sampling algorithm doesn't miss high-energy local minima.

  • DFT Optimization:

    • Optimize geometries using B3LYP/6-31G(d) or ωB97X-D/def2-SVP (better for dispersion).

    • Calculate vibrational frequencies to confirm true minima (no imaginary frequencies).

  • Energy Comparison: Calculate

    
     between cis and trans isomers.
    
    • Interpretation: If

      
       kcal/mol, the population will be >98% single conformer at RT.
      
Protocol B: NMR Validation of Geometry

Objective: To experimentally verify the "Chair" vs "Boat" mimicry in solution.

  • Sample Preparation: Dissolve 5-10 mg of compound in CDCl₃ or DMSO-d₆.

  • NOESY/ROESY Experiment:

    • Target Interaction: Look for NOE correlations between the C3-proton and the Bridgehead protons (H1/H5) or the Bridge methylene protons (H6/H7).

    • Cis-Isomer (Chair-like): Strong NOE between C3-H and the endo protons of the bridge.

    • Trans-Isomer (Boat-like): Strong NOE between C3-H and the exo protons or lack of NOE to the bridge, depending on substituent bulk.

  • J-Coupling Analysis:

    • Analyze

      
       coupling constants.
      
    • The rigid bicyclic framework results in distinct Karplus angles. Compare experimental

      
       values with DFT-predicted values.
      
Workflow Visualization

ExperimentalWorkflow Start Candidate Design (3-Azabicyclo[3.1.1]heptane) CompSearch DFT Conformational Search (B3LYP/6-31G*) Start->CompSearch EnergyCheck Check u0394G (Cis vs Trans) CompSearch->EnergyCheck Synthesis Synthesis (from Spirocyclic Oxetanes) EnergyCheck->Synthesis Design Synthesis Route Decision Select Isomer for SAR EnergyCheck->Decision Predict Bioactivity NMR NMR Validation (NOESY + J-Coupling) Synthesis->NMR NMR->Decision Confirm Vector Alignment

Figure 2: Integrated computational and experimental workflow for validating the conformational preference of 3-azabicyclo[3.1.1]heptane derivatives.

References

  • Dibchak, D., et al. (2023).[5] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Morvan, J., et al. (2024).[6] 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.[6][7] [Link]

  • Lysenko, V., et al. (2023).[1] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[6][7] [Link]

  • Levterov, V. V., et al. (2018). Synthesis and Properties of 3-Azabicyclo[3.1.1]heptane Derivatives. European Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Disposal Protocol: 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl

This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS No. 1628783-92-5). As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring laboratory safety and regulatory compliance. The protocols herein are built on principles of risk mitigation, chemical compatibility, and established hazardous waste management standards.

Core Principles: Hazard Assessment and Risk Mitigation

3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl is an organic, bicyclic amino acid hydrochloride salt.[1][2] While specific toxicity data is limited, its chemical structure and the presence of the hydrochloride salt dictate a cautious approach. The primary hazards are associated with its acidic nature and potential for irritation.[2][3]

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRationale & Required PPE
Skin & Eye Irritation As a solid powder and acidic compound, it is expected to cause skin and serious eye irritation upon contact.[3][4][5]Direct contact must be avoided. Required PPE: Nitrile gloves, a properly fitted lab coat, and chemical splash goggles are mandatory.[5]
Respiratory Irritation Inhalation of the fine powder may cause respiratory tract irritation.[3][4]Handling of the solid material, especially when weighing or transferring, should be performed in a well-ventilated area or, ideally, within a certified chemical fume hood to minimize aerosolization.[4][6]
Acidic Nature The hydrochloride salt renders aqueous solutions acidic. This poses a corrosivity risk to certain materials and can cause chemical burns.[7][8]All handling and disposal steps must account for its acidity. Neutralization may be required as a pre-treatment step for aqueous waste streams.[6][8]
Disposal Workflow: A Step-by-Step Guide

The proper disposal route depends on the form of the waste. The following diagram outlines the decision-making process for managing various waste streams containing this compound.

DisposalWorkflow Disposal Decision Workflow for 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl Start Waste Generated WasteForm Identify Waste Form Start->WasteForm SolidWaste Solid Compound (Expired, Off-spec, Residue) WasteForm->SolidWaste Solid ContaminatedDebris Contaminated Debris (Gloves, Weigh Boats, Wipes) WasteForm->ContaminatedDebris Debris AqueousWaste Dilute Aqueous Solution WasteForm->AqueousWaste Aqueous PackageSolid 1. Place in a clearly labeled, sealable HDPE container. 2. Do not mix with other waste. SolidWaste->PackageSolid PackageDebris 1. Double-bag in clear, heavy-duty polyethylene bags. 2. Seal securely. ContaminatedDebris->PackageDebris Neutralize 1. Transfer to a suitable vessel in a fume hood. 2. Slowly add sodium bicarbonate solution until effervescence ceases. 3. Verify pH is between 6.0 and 8.0. AqueousWaste->Neutralize Label Affix Hazardous Waste Tag (Specify all constituents) PackageSolid->Label PackageDebris->Label PackageAqueous 1. Transfer neutralized solution to a sealable HDPE container for 'Aqueous Hazardous Waste'. Neutralize->PackageAqueous PackageAqueous->Label Store Store in designated, secondary containment in a well-ventilated satellite accumulation area. Label->Store Pickup Arrange for disposal via Institutional Environmental Health & Safety (EHS) Store->Pickup

Caption: Disposal workflow for 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid HCl.

Detailed Protocols

This is the primary disposal method for the pure chemical. The objective is secure containment and segregation.

  • Preparation: Ensure all required PPE is worn.

  • Container Selection: Select a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid.[9][10] The container must be clean, dry, and in good condition. Liquid waste containers should only be filled to 70-80% of their capacity.[11]

  • Transfer: Carefully transfer the solid waste into the selected container. Minimize the generation of dust by avoiding dropping the material from a height.[4]

  • Segregation: Do not mix this waste with other chemicals, particularly bases or strong oxidizing agents.[7]

  • Labeling: Securely close the container and affix a properly completed hazardous waste tag as required by your institution. Clearly list "3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride" and its CAS number (1628783-92-5).

  • Storage and Disposal: Place the sealed container in a designated satellite accumulation area with secondary containment.[7] Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or licensed waste contractor.[6][12]

This protocol applies to items with gross contamination, such as gloves, weigh paper, and paper towels used for minor cleanups.

  • Collection: Place all contaminated solid debris into a heavy-duty, clear polyethylene bag.

  • Packaging: Once full, seal the bag securely. Place this sealed bag inside a second polyethylene bag (double-bagging) to prevent leaks.[7][12]

  • Labeling and Disposal: Label the outer bag with a hazardous waste tag, listing the chemical contaminant. Store and dispose of the bag alongside your solid chemical waste as described in Protocol A.[12]

Discharging acidic or organic solutions down the drain is broadly prohibited and may be illegal.[11][12] This protocol details a pre-treatment neutralization step to render the aqueous waste less hazardous for collection. This procedure is NOT for preparing the waste for drain disposal.

  • Work Area: Perform this procedure in a certified chemical fume hood over a spill tray. Wear all required PPE.

  • Dilution (if necessary): For concentrated solutions, ensure they are already dilute. If you need to dilute, always add the acid solution slowly to water, never the other way around, to dissipate heat safely.[6][8]

  • Neutralization:

    • Place the beaker containing the acidic solution on a stir plate with a stir bar.

    • Slowly and carefully add a weak base, such as a 5-10% sodium bicarbonate (baking soda) solution.[7][8] Adding the base too quickly will cause vigorous foaming and potential overflow as carbon dioxide gas is generated.

    • Continue adding the base incrementally until all fizzing has stopped, indicating the acid has been consumed.[8]

  • pH Verification: Use a calibrated pH meter or pH paper to confirm the solution's pH is within a neutral range (typically 6.0-8.0).[8] Adjust with small amounts of acid or base if necessary.

  • Collection: Transfer the final, neutralized solution into a designated "Hazardous Aqueous Waste" container made of HDPE.

  • Labeling and Disposal: Label the container, specifying all original contents (including the now-neutralized 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid) and indicate that it has been neutralized. Arrange for EHS pickup.

Emergency Procedures: Spill Management

Accidents require immediate and correct action.

  • For Small Spills (<1 g of solid or <100 mL of dilute solution):

    • Alert personnel in the immediate area.[7]

    • If the spill involves the solid, avoid breathing vapors or dust.[7] Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.[4]

    • Carefully sweep up the absorbed material and place it into a sealed container for disposal via Protocol B.[5]

    • If the spill is a liquid, use absorbent pads to contain and soak up the material.

    • Clean the affected area, and dispose of all cleanup materials as hazardous waste.

  • For Large Spills (>1 g or >100 mL):

    • Evacuate the immediate area.[7]

    • Alert your supervisor and contact your institution's emergency number and EHS department for assistance.[7]

    • Prevent entry into the contaminated area.

By adhering to these scientifically grounded and safety-focused procedures, you contribute to a secure research environment and ensure that chemical waste is managed in a compliant and responsible manner.

References

  • Standard Operating Procedure for Hydrochloric Acid. University of California, Merced - Environmental Health and Safety. [Link]

  • Polyethylene Chemical Resistance Data. Braskem. [Link]

  • Chemical resistance of high and low density polyethylene. Cipax. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • Chemical Resistance Chart for LDPE (Low Density Polyethylene). MENDA. [Link]

  • SOP for Hydrochloric Acid. University of Washington - Environmental Health & Safety. [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT) - Environment, Health & Safety. [Link]

  • The Chemical Resistance of Polyethylene and Polypropylene Polyolefins. The Tensar Corporation. [Link]

  • Hazardous Chemical Waste Disposal. University of Toronto Scarborough - Environmental Health & Safety. [Link]

  • Polyethylene Chemical Resistance Chart. Houston Polytank. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl
Reactant of Route 2
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.